6-(Azetidin-1-yl)pyridine-3-carboxylic acid
Description
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Properties
IUPAC Name |
6-(azetidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJCIRDBBRQUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-(Azetidin-1-yl)pyridine-3-carboxylic Acid
Foreword: The Strategic Importance of the Azetidinyl-Pyridine Scaffold
The fusion of an azetidine ring with a pyridine-3-carboxylic acid core creates the 6-(Azetidin-1-yl)pyridine-3-carboxylic acid molecule, a heterocyclic scaffold of significant interest in contemporary drug discovery. The pyridine-3-carboxylic acid, a derivative of nicotinic acid (Vitamin B3), serves as a crucial pharmacophore, while the strained four-membered azetidine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. This guide provides a detailed examination of the prevalent and most efficient synthetic pathway to this valuable building block, focusing on the underlying chemical principles and practical experimental considerations.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic disconnection of the target molecule, 6-(Azetidin-1-yl)pyridine-3-carboxylic acid, points to a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step. The carbon-nitrogen bond between the pyridine ring and the azetidine nitrogen is the most logical point for disconnection. This strategy is predicated on the reactivity of halopyridines towards nucleophilic attack, a well-established transformation in heterocyclic chemistry.[1][2]
This retrosynthetic approach reveals two primary synthons: an electrophilic 6-halopyridine-3-carboxylic acid derivative and nucleophilic azetidine. The most common and commercially available starting material for this synthesis is 6-chloronicotinic acid.
The Forward Synthesis: A Step-by-Step Elucidation
The most direct and widely employed route for the synthesis of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid involves the direct nucleophilic aromatic substitution of 6-chloronicotinic acid with azetidine.
Sources
An In-depth Technical Guide to 6-(Azetidin-1-yl)pyridine-3-carboxylic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The unique combination of a pyridine carboxylic acid scaffold with a strained azetidine ring offers a compelling starting point for the design of novel therapeutic agents. This document delves into its structure, physicochemical properties, synthesis, reactivity, and biological significance, offering field-proven insights for researchers and developers in the pharmaceutical sciences.
Molecular Structure and Physicochemical Properties
6-(Azetidin-1-yl)pyridine-3-carboxylic acid, also known as 6-(azetidin-1-yl)nicotinic acid, possesses a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol [1]. The molecule incorporates a pyridine ring, a carboxylic acid functional group at the 3-position, and an azetidine ring attached to the 6-position.
Table 1: Physicochemical Properties of 6-(Azetidin-1-yl)pyridine-3-carboxylic Acid and Related Compounds
| Property | 6-(Azetidin-1-yl)pyridine-3-carboxylic acid | Nicotinic Acid (for comparison) | Azetidine-3-carboxylic Acid (for comparison) |
| CAS Number | 1334486-29-1[1] | 59-67-6[2] | 36476-78-5[3] |
| Molecular Formula | C₉H₁₀N₂O₂[1] | C₆H₅NO₂[2] | C₄H₇NO₂ |
| Molecular Weight | 178.19[1] | 123.11[2] | 101.11 |
| Appearance | Predicted: White to off-white solid | White crystalline powder[4] | Solid |
| Melting Point | Not available | 236-239 °C[2] | ~250 °C (with decomposition) |
| pKa | Predicted: ~4-5 (carboxylic acid), ~3-4 (pyridinium ion) | 4.85 (carboxylic acid)[2] | Not available |
| Solubility | Predicted: Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water. | Soluble in water (18 g/L at 20°C), DMSO, and DMF (~1 mg/mL)[2][5]. | Not available |
The presence of both acidic (carboxylic acid) and basic (pyridine and azetidine nitrogens) centers suggests that the compound is amphoteric and its solubility will be pH-dependent. The azetidine ring, a four-membered saturated heterocycle, introduces ring strain which can influence the molecule's reactivity and conformational preferences[6].
Synthesis of 6-(Azetidin-1-yl)pyridine-3-carboxylic Acid
A common and effective method for the synthesis of 6-aminopyridine derivatives involves the nucleophilic aromatic substitution of a leaving group (such as a halogen) on the pyridine ring with an amine. In this case, 6-chloronicotinic acid is a readily available starting material.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 6-(Azetidin-1-yl)pyridine-3-carboxylic acid.
Detailed Experimental Protocol
Objective: To synthesize 6-(Azetidin-1-yl)pyridine-3-carboxylic acid from 6-chloronicotinic acid and azetidine.
Materials:
-
6-Chloronicotinic acid
-
Azetidine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 6-chloronicotinic acid (1 equivalent), azetidine hydrochloride (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Solvent Addition: Add a suitable volume of anhydrous DMSO to the flask to ensure proper mixing of the reactants.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify to a pH of approximately 3-4 with 1M HCl. This will precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
-
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the azetidine ring, and the carboxylic acid. The pyridine protons will appear in the aromatic region (typically δ 7.0-9.0 ppm). The protons of the azetidine ring will likely appear as multiplets in the aliphatic region (δ 2.0-4.5 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ 10-13 ppm), which may be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the pyridine ring carbons (δ 120-160 ppm), with the carbon attached to the nitrogen being the most downfield. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position (δ 165-185 ppm). The carbons of the azetidine ring will be observed in the aliphatic region (δ 20-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its functional groups.
-
A broad O-H stretching band from the carboxylic acid will be prominent in the region of 2500-3300 cm⁻¹.
-
A strong C=O stretching absorption from the carboxylic acid will be present around 1700-1730 cm⁻¹.
-
C-N stretching vibrations from the pyridine and azetidine rings will appear in the 1000-1350 cm⁻¹ region.
-
C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ range.
Mass Spectrometry (MS)
In electrospray ionization mass spectrometry (ESI-MS), the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 179.08. Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid group and potential fragmentation of the azetidine ring[10][11][12].
Reactivity and Chemical Behavior
The reactivity of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid is dictated by its three key components: the pyridine ring, the carboxylic acid, and the azetidine ring.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electron-donating nature of the azetidinyl group at the 6-position can influence the reactivity of the pyridine ring towards electrophilic substitution.
-
Azetidine Ring: The strained four-membered ring can be susceptible to ring-opening reactions under certain conditions, although it is generally stable under many synthetic transformations.
Biological Significance and Applications in Drug Discovery
Both pyridine and azetidine scaffolds are prevalent in medicinal chemistry and are components of numerous approved drugs[6][13][14].
-
Pyridine Derivatives: These are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties[13][15]. Nicotinic acid (vitamin B3) itself is a well-known lipid-lowering agent[4][16].
-
Azetidine Derivatives: The incorporation of an azetidine ring can improve physicochemical properties such as solubility and metabolic stability. It can also serve as a rigid scaffold to orient substituents in a specific manner for optimal target binding[6][17]. Azetidine-containing compounds have shown promise as inhibitors of various enzymes and receptors.
The combination of these two moieties in 6-(Azetidin-1-yl)pyridine-3-carboxylic acid makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and metabolic disorders.
Logical Relationship Diagram
Caption: Interplay of structural components and their impact on drug discovery potential.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 6-(Azetidin-1-yl)pyridine-3-carboxylic acid. Based on related compounds like azetidine-3-carboxylic acid, it may cause skin and eye irritation and may be harmful if swallowed or inhaled[18]. It is recommended to use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
6-(Azetidin-1-yl)pyridine-3-carboxylic acid is a versatile heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis is straightforward, and its chemical properties can be rationally understood based on its constituent functional groups. The combination of the biologically active pyridine carboxylic acid moiety with the structurally important azetidine ring makes it an attractive starting point for the development of new therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its potential in medicinal chemistry.
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]
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A Comprehensive Technical Guide to 6-(Azetidin-1-yl)pyridine-3-carboxylic Acid: A Versatile Scaffold in Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides an in-depth technical overview of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will explore its formal nomenclature, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its emerging applications as a versatile scaffold for novel therapeutics. This guide is intended for professionals who require a deep, practical understanding of this compound's chemistry and potential.
Nomenclature and Physicochemical Properties
The unambiguous identification of a chemical entity is foundational to scientific research. The compound of interest is systematically named according to IUPAC standards, though common names are also prevalent in literature and chemical databases.
1.1. IUPAC Name and Synonyms
The formal IUPAC name for the structure is 6-(Azetidin-1-yl)pyridine-3-carboxylic acid .
Due to the core structure being a derivative of pyridine-3-carboxylic acid, commonly known as nicotinic acid or niacin, the compound is frequently referred to by its semi-systematic synonym: 6-(Azetidin-1-yl)nicotinic acid [1][2]. This synonym is widely accepted and used in commercial and research contexts. Another common descriptor is 6-(1-Azetidinyl)-3-pyridinecarboxylic acid[3].
1.2. Key Chemical Identifiers and Properties
A summary of the core physicochemical and computational properties is essential for experimental design, including solubility testing, reaction setup, and in silico modeling.
| Property | Value | Source |
| CAS Number | 1334486-29-1 | [1] |
| Molecular Formula | C₉H₁₀N₂O₂ | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 53.43 Ų | [1] |
| LogP (calculated) | 0.9899 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis and Mechanistic Rationale
While numerous proprietary synthesis routes exist within pharmaceutical development, a robust and scalable synthesis can be achieved via a classical nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its reliability and the commercial availability of its precursors.
2.1. Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution
The most direct pathway involves the reaction of a halo-substituted nicotinic acid derivative with azetidine. 6-Chloronicotinic acid is an ideal starting material.
Step-by-Step Methodology:
-
Reactant Preparation: In a nitrogen-purged reaction vessel, dissolve methyl 6-chloronicotinate (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). The ester form is often used to prevent unwanted side reactions with the carboxylic acid.
-
Addition of Base: Add a non-nucleophilic organic base, such as triethylamine (TEA, 2.5 eq) or diisopropylethylamine (DIPEA, 2.5 eq), to the solution. The base is crucial for scavenging the HCl generated during the reaction.
-
Nucleophilic Addition: Add azetidine (1.2 eq) dropwise to the mixture. An excess of the nucleophile helps drive the reaction to completion.
-
Heating and Reaction Monitoring: Heat the reaction mixture to 80-120 °C. The elevated temperature is necessary to overcome the activation energy of the substitution on the electron-deficient pyridine ring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Hydrolysis (Saponification): Once the substitution is complete, cool the reaction mixture to room temperature. Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq), to hydrolyze the methyl ester to the desired carboxylic acid. Stir at room temperature until hydrolysis is complete.
-
Workup and Isolation: Acidify the mixture with a 1M HCl solution to a pH of ~4-5. This protonates the carboxylate, causing the product to precipitate. The solid product can then be collected by vacuum filtration, washed with cold water and a non-polar solvent like diethyl ether to remove impurities, and dried under vacuum.
2.2. Mechanistic Discussion & Experimental Causality
-
Why SNAr? The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the presence of the electron-withdrawing carboxylic acid (or ester) group at the 3-position. This electronic arrangement makes the C6 position highly electrophilic and susceptible to attack by nucleophiles like azetidine.
-
Choice of Solvent: Polar aprotic solvents like DMSO or DMF are ideal because they can solvate the ionic intermediates of the Meisenheimer complex, stabilizing the transition state and accelerating the reaction rate.
-
Role of Base: The base is not just an acid scavenger. By preventing the protonation of the azetidine nitrogen, it ensures the nucleophile remains in its active, uncharged state, ready to attack the pyridine ring.
2.3. Synthesis Workflow Diagram
Caption: Proposed SNAr synthesis workflow for the target compound.
Applications in Medicinal Chemistry and Drug Discovery
6-(Azetidin-1-yl)pyridine-3-carboxylic acid is not typically a final drug product but rather a high-value chemical scaffold. Its structure incorporates several features that are highly attractive for drug design. The azetidine ring, a saturated four-membered heterocycle, has seen a surge in use as it can improve metabolic stability, aqueous solubility, and lipophilicity compared to more common cyclic amines[4][5].
3.1. Scaffold for Nicotinic Acetylcholine Receptor (nAChR) Modulators
The nicotinic acid core is a well-known pharmacophore. Derivatives targeting nicotinic acetylcholine receptors (nAChRs) are under investigation for treating a range of neurological and psychiatric disorders, including depression, Alzheimer's disease, and Parkinson's disease[6]. The 6-azetidinyl substitution provides a novel vector for exploring the ligand-binding domain of these receptors, potentially leading to compounds with improved potency and subtype selectivity[6].
3.2. A Versatile Building Block for Library Synthesis
The true power of this molecule lies in its bifunctional nature, making it an ideal starting point for generating diverse chemical libraries for high-throughput screening.
-
Carboxylic Acid Handle: The carboxyl group can be readily converted into a wide array of functional groups (e.g., amides, esters, hydroxamic acids) via standard coupling chemistries like the Steglich esterification or amide bond formation[7]. This allows for the systematic probing of one region of a biological target's binding pocket.
-
Pyridine Nitrogen Handle: The pyridine nitrogen can be quaternized or used to coordinate with metal centers, offering another point for chemical modification.
-
Azetidine Ring: While the azetidine nitrogen is tertiary, the ring itself can be sourced with substituents, adding further three-dimensional complexity.
This multi-faceted reactivity allows for the rapid creation of hundreds or thousands of related compounds, accelerating the hit-to-lead optimization process in drug discovery.
3.3. Conceptual Application Diagram
Caption: Role as a bifunctional scaffold for chemical library synthesis.
Conclusion
6-(Azetidin-1-yl)pyridine-3-carboxylic acid represents a strategically important building block in contemporary medicinal chemistry. Its straightforward synthesis, combined with the favorable pharmacological properties imparted by the azetidine and nicotinic acid moieties, makes it a valuable scaffold. The dual functional handles for chemical elaboration provide a robust platform for the rapid development of compound libraries aimed at discovering novel therapeutics, particularly in the realm of neurological disorders. Researchers and drug development professionals can leverage this compound to accelerate discovery timelines and generate novel intellectual property.
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A Comprehensive Spectroscopic Guide to 6-(Azetidin-1-yl)pyridine-3-carboxylic Acid: An In-depth Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a detailed spectroscopic characterization of the heterocyclic compound 6-(Azetidin-1-yl)pyridine-3-carboxylic acid. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive and instructional manual, detailing the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predicted spectral features are grounded in the established principles of spectroscopic analysis of its constituent functional moieties: a substituted pyridine ring, an azetidine ring, and a carboxylic acid group. This guide is designed to assist researchers in the identification, characterization, and quality control of this and structurally related molecules, providing both predicted data and robust experimental protocols for its acquisition and interpretation.
Introduction: The Structural Significance of 6-(Azetidin-1-yl)pyridine-3-carboxylic Acid
6-(Azetidin-1-yl)pyridine-3-carboxylic acid is a molecule of interest in medicinal chemistry and drug discovery due to the presence of key pharmacophoric elements. The pyridine-3-carboxylic acid scaffold is a well-known bioisostere for various endogenous ligands and is present in numerous pharmaceuticals. The incorporation of a strained four-membered azetidine ring can significantly influence the molecule's conformational rigidity, solubility, and metabolic stability, making it an attractive building block in the design of novel therapeutic agents.
Accurate and unambiguous structural elucidation is paramount in the drug development pipeline. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of synthesized compounds. This guide provides a foundational understanding of the expected spectroscopic signature of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid, enabling researchers to confidently interpret their experimental findings.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The structure of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid with the systematic atom numbering used throughout this guide is presented below.
Caption: Molecular structure and atom numbering scheme for 6-(Azetidin-1-yl)pyridine-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. This section details the predicted ¹H and ¹³C NMR spectra, along with recommended experimental protocols and 2D NMR strategies for complete structural assignment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring and the azetidine moiety. The chemical shifts are influenced by the electronic effects of the substituents and the ring strain of the azetidine.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H-2 | 8.5 - 8.7 | d | ~2.0 | Located ortho to the ring nitrogen and meta to the carboxylic acid, leading to significant deshielding. Shows meta-coupling to H-4.[1] |
| H-4 | 7.9 - 8.1 | dd | ~8.5, ~2.0 | Ortho to the carboxylic acid and meta to the azetidinyl group. Exhibits ortho-coupling to H-5 and meta-coupling to H-2. |
| H-5 | 6.6 - 6.8 | d | ~8.5 | Ortho to the electron-donating azetidinyl group, resulting in upfield shifting. Shows ortho-coupling to H-4. |
| H-2', H-4' | 4.0 - 4.2 | t | ~7.5 | Protons on the carbons adjacent to the nitrogen in the strained azetidine ring. Their chemical shift is influenced by the attachment to the electron-withdrawing pyridine ring. |
| H-3' | 2.3 - 2.5 | p | ~7.5 | Methylene protons in the middle of the azetidine ring, showing coupling to both sets of adjacent protons. |
| COOH | 12.0 - 13.0 | br s | - | The acidic proton of the carboxylic acid, typically a broad singlet, and its chemical shift is highly dependent on solvent and concentration.[2] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule, with chemical shifts indicative of their electronic environment.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |
| C-2 | 148 - 152 | Aromatic carbon adjacent to the ring nitrogen and ortho to the azetidinyl group. |
| C-3 | 120 - 125 | Aromatic carbon bearing the carboxylic acid group. |
| C-4 | 138 - 142 | Aromatic carbon ortho to the carboxylic acid. |
| C-5 | 108 - 112 | Aromatic carbon shielded by the electron-donating azetidinyl group. |
| C-6 | 160 - 165 | Aromatic carbon attached to the azetidinyl nitrogen, significantly deshielded. |
| C=O | 165 - 170 | Carbonyl carbon of the carboxylic acid.[3] |
| C-2', C-4' | 50 - 55 | Carbons of the azetidine ring adjacent to the nitrogen, influenced by ring strain and attachment to the pyridine ring. |
| C-3' | 15 - 20 | The central carbon of the azetidine ring. |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for unambiguous structure elucidation.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical, as the carboxylic acid proton may exchange with deuterium in protic solvents like D₂O.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
1D NMR Acquisition:
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-14 ppm.
-
Number of scans: 16-64 (adjust for optimal signal-to-noise).
-
Relaxation delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024-4096 (or more for dilute samples).
-
Relaxation delay (d1): 2-5 seconds.
-
2D NMR Acquisition for Structural Confirmation:
Caption: Workflow for structural elucidation using 2D NMR techniques.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, which is crucial for identifying adjacent protons on the pyridine and azetidine rings.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, confirming the C-H framework.[6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire molecular structure, including the connection between the azetidine ring and the pyridine ring, and the position of the carboxylic acid group.[5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Justification |
| 2500-3300 | O-H stretch (carboxylic acid dimer) | Broad, Strong | The very broad nature of this band is a hallmark of the hydrogen-bonded carboxylic acid dimer.[4][8][9] |
| 1700-1725 | C=O stretch (carboxylic acid) | Strong, Sharp | The position of this band is characteristic of a carboxylic acid carbonyl.[4] |
| 1600-1450 | C=C and C=N stretches (pyridine ring) | Medium to Strong | Multiple bands are expected in this region due to the aromatic ring vibrations. |
| 1200-1300 | C-N stretch (azetidinyl) | Medium | Stretching vibration of the bond between the pyridine ring and the azetidine nitrogen. |
| 1100-1250 | C-O stretch (carboxylic acid) | Medium to Strong | Characteristic stretching vibration of the carbon-oxygen single bond in the carboxylic acid group. |
Experimental Protocol for IR Data Acquisition
Objective: To obtain a high-quality IR spectrum to identify the key functional groups.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
Data Processing:
-
Perform a background correction.
-
The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.
Predicted Mass Spectrum (Electron Ionization - EI)
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 192, corresponding to the molecular weight of the compound (C₁₀H₁₂N₂O₂).
Key Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for 6-(Azetidin-1-yl)pyridine-3-carboxylic acid under EI-MS.
-
Loss of the carboxyl group (-COOH): A prominent fragment at m/z 147 is expected due to the loss of the carboxylic acid radical. This is a common fragmentation pathway for carboxylic acids.[10]
-
Loss of ethene from the azetidine ring: The strained azetidine ring may undergo fragmentation with the loss of ethene (C₂H₄), leading to a fragment at m/z 164.
-
Pyridine ring fragmentation: Further fragmentation of the pyridine ring would lead to a complex pattern of lower mass ions.
Experimental Protocol for MS Data Acquisition
Objective: To determine the molecular weight and obtain a characteristic fragmentation pattern.
Instrumentation: Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Sample Introduction (for EI):
-
A small amount of the sample is introduced into the ion source, often via a direct insertion probe.
-
The sample is vaporized by heating.
Ionization (EI):
-
The vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV).
Mass Analysis:
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Data Interpretation:
-
The mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and major fragment ions.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid. The detailed predictions for ¹H NMR, ¹³C NMR, IR, and MS, along with the provided experimental protocols, offer a robust framework for researchers working with this compound. The synergistic use of these spectroscopic techniques, particularly the application of 2D NMR, is crucial for the unambiguous confirmation of its structure. This guide serves as a valuable resource for ensuring the scientific integrity of research and development involving this and structurally related molecules.
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Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). Retrieved January 23, 2026, from [Link]
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1 H– 1 H Coupling in Proton NMR. (2025, August 21). ACD/Labs. Retrieved January 23, 2026, from [Link]
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NMR chemical shift prediction of pyridines. (n.d.). Stenutz. Retrieved January 23, 2026, from [Link]
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13C-NMR Spectroscopy- Theory-Number of Signals-Chemical Shift values- Chemakhilam. (2022, January 24). YouTube. Retrieved January 23, 2026, from [Link]
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13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 23, 2026, from [Link]
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1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Pyridine and pyridine carboxylic acids as guests in a bidimensional hydrogen bond structure analyzed by scanning tunneling microscopy. (2025, August 5). ResearchGate. Retrieved January 23, 2026, from [Link]
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Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Nickel. (2021, May 24). ACS Publications. Retrieved January 23, 2026, from [Link]
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Analysis of the NMR Spectrum of Pyridine. (n.d.). AIP Publishing. Retrieved January 23, 2026, from [Link]
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Spectroscopy of Carboxylic Acid Derivatives. (2021, December 27). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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2D HSQC NMR spectrum in pyridine-d 5 of 1. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2022, May 25). MDPI. Retrieved January 23, 2026, from [Link]
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1 H-NMR spectra of pyridones I. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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IR: carboxylic acids. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]
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A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
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Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved January 23, 2026, from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid: Strategic Selection of Starting Materials and Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Deconstructing the Target Molecule
6-(Azetidin-1-yl)pyridine-3-carboxylic acid is a highly functionalized heterocyclic compound, emblematic of the molecular scaffolds prevalent in modern medicinal chemistry. Its structure, featuring a pyridine-3-carboxylic acid core appended with a strained azetidine ring, presents both unique synthetic challenges and opportunities. This guide provides an in-depth analysis of the strategic considerations for its synthesis, focusing on the logical selection of starting materials and the rationale behind key reaction pathways. Rather than presenting a single, rigid protocol, this document serves as a strategic playbook, empowering researchers to design and execute a robust and efficient synthesis tailored to their specific laboratory capabilities and project goals. We will dissect the molecule into its primary building blocks and explore the most industrially relevant and chemically sound strategies for their assembly.
Core Synthetic Challenge: The C-N Bond Formation
The principal disconnection in the retrosynthesis of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid is the bond between the pyridine C6 position and the azetidine nitrogen. Consequently, the selection of a suitable starting material is dictated by the chosen C-N bond-forming strategy. Two primary, field-proven strategies dominate this landscape: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
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// Edges Target -> SNAr [label="Disconnection"]; Target -> BHA [label="Disconnection"]; SNAr -> Start_SNAr [label="Requires"]; BHA -> Start_BHA [label="Requires"]; Start_SNAr -> Azetidine [style=invis]; SNAr -> Azetidine [label="Reacts with"]; BHA -> Azetidine [label="Reacts with (alternative)"]; BHA -> Halogen_Source [style=invis];
{rank=same; SNAr; BHA;} {rank=same; Start_SNAr; Start_BHA;} } dot Figure 1: Core Disconnection and Primary Synthetic Pathways.
Strategy I: Nucleophilic Aromatic Substitution (SNAr) - The Direct Approach
The SNAr pathway is often the most direct and atom-economical approach.[1][2] This strategy hinges on the reaction of an electron-deficient aryl halide with a nucleophile, in this case, azetidine. The pyridine ring, being inherently electron-deficient, is well-suited for this transformation, particularly when a leaving group is positioned at the 2, 4, or 6-positions.[3][4]
Critical Starting Material: 6-Halopyridine-3-carboxylic Acid
The key starting material for the SNAr approach is a 6-halopyridine-3-carboxylic acid or its ester derivative. The choice of the halogen (F, Cl, Br) is a critical experimental parameter.
-
Reactivity Trend: For SNAr, the reactivity generally follows F > Cl > Br > I. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly susceptible to nucleophilic attack, which is often the rate-determining step.[5]
-
Practical Considerations: While 6-fluoropyridine-3-carboxylic acid is the most reactive, its cost and availability may be prohibitive. 6-chloropyridine-3-carboxylic acid often represents a pragmatic compromise between reactivity and cost for scale-up operations.
Causality of Experimental Choices: Protecting Groups
A crucial consideration is the acidic proton of the carboxylic acid, which can interfere with the basic conditions typically required for SNAr. Therefore, protection of the carboxylic acid as an ester is often necessary.[6][7]
| Protecting Group | Protection Method | Deprotection Condition | Rationale & Considerations |
| Methyl/Ethyl Ester | Fischer esterification (e.g., MeOH/H₂SO₄) | Base-mediated hydrolysis (e.g., LiOH, NaOH) | Cost-effective and straightforward.[8] Requires a final hydrolysis step that the product must be stable to. |
| tert-Butyl Ester | Isobutylene, H₂SO₄ | Acid-mediated cleavage (e.g., TFA, HCl) | Stable to basic conditions used in SNAr. Cleavage is orthogonal to many other functionalities.[6] |
| Benzyl Ester | Benzyl alcohol, acid catalyst | Hydrogenolysis (H₂, Pd/C) | Offers mild, neutral deprotection conditions. Useful if the molecule is sensitive to acid or base.[8] |
Exemplary SNAr Protocol: A Self-Validating System
This protocol provides a general framework for the SNAr reaction. Optimization of temperature, base, and solvent is expected.
-
Ester Protection: Convert 6-chloropyridine-3-carboxylic acid to its methyl ester using standard Fischer esterification conditions (reflux in methanol with a catalytic amount of sulfuric acid).
-
SNAr Reaction:
-
To a solution of methyl 6-chloropyridine-3-carboxylate (1.0 eq) in a polar aprotic solvent (e.g., DMSO, NMP), add azetidine (1.5-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C. The progress of the reaction should be monitored by a suitable analytical technique (e.g., LC-MS or TLC). Heating is often required to overcome the energy barrier of disrupting the aromaticity of the pyridine ring during the formation of the Meisenheimer complex intermediate.[3]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
-
Hydrolysis (Deprotection):
-
Dissolve the crude methyl 6-(azetidin-1-yl)pyridine-3-carboxylate in a mixture of THF/water or methanol/water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-1.5 eq) and stir at room temperature until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with aqueous HCl to the isoelectric point of the carboxylic acid (typically pH 3-5) to precipitate the final product.
-
-
Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization if necessary.
Strategy II: Buchwald-Hartwig Amination - The Versatile Alternative
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[9][10][11] It offers a broader substrate scope and often proceeds under milder conditions than traditional SNAr reactions, making it an invaluable tool, especially when SNAr fails or gives low yields.[11]
Critical Starting Materials and Logic
This strategy typically involves the coupling of an amine with an aryl halide or triflate.[9] For the synthesis of our target molecule, this translates to two potential pairings:
-
Pairing A: 6-Halopyridine-3-carboxylic acid (or ester) + Azetidine
-
Pairing B: 6-Aminopyridine-3-carboxylic acid + an azetidine precursor (less common and more complex).
Pairing A is the more logical and direct approach. Here, the starting material is the same as in the SNAr strategy (a 6-halopyridine), but the reactivity profile is different.
-
Reactivity Trend: For Buchwald-Hartwig, the reactivity of the halide generally follows I > Br > OTf > Cl.[12] This is opposite to the SNAr trend and is governed by the ease of oxidative addition to the palladium(0) catalyst.[11] Therefore, 6-bromopyridine-3-carboxylic acid or its ester would be a superior starting material for this method.
dot graph "Buchwald_Hartwig_Cycle" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; OxAdd [label="Oxidative Addition\nIntermediate\nL₂Pd(II)(Ar)(X)", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoord [label="Amine Coordination\n[L₂Pd(II)(Ar)(HNR₂)]⁺X⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Product [label="Ar-NR₂\n(Target Molecule)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; CatalystRegen [label="Catalyst\nRegeneration", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];
// Invisible nodes for layout ArX [label="Ar-X\n(6-Halopyridine)", shape=plaintext]; Amine [label="HNR₂\n(Azetidine)", shape=plaintext]; Base [label="Base", shape=plaintext];
// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> AmineCoord [label="HNR₂, Base"]; AmineCoord -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="HX, Base"];
// Positioning invisible nodes {rank=same; ArX; Amine;} ArX -> OxAdd [style=invis]; Amine -> AmineCoord [style=invis]; Base -> AmineCoord [style=invis]; } dot Figure 2: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
Causality of Experimental Choices: Ligand and Base Selection
The success of a Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand and base.
-
Ligand: The ligand stabilizes the palladium catalyst, facilitates oxidative addition, and promotes the final reductive elimination step. For coupling with heteroaryl chlorides or bromides, bulky, electron-rich biaryl phosphine ligands are state-of-the-art.[10] Examples include Xantphos, XPhos, or RuPhos.[13] These ligands promote the formation of the active monoligated Pd(0) species required for efficient catalysis.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex). Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like cesium carbonate (Cs₂CO₃) can also be effective.[12][13]
Exemplary Buchwald-Hartwig Protocol: A Self-Validating System
This protocol provides a general framework. The choice of ligand and reaction conditions may require screening for optimal results.
-
Ester Protection: Protect 6-bromopyridine-3-carboxylic acid as its ethyl ester to prevent interference from the acidic proton.
-
Cross-Coupling Reaction:
-
In a glovebox or under an inert atmosphere (Nitrogen or Argon), charge a reaction vessel with ethyl 6-bromopyridine-3-carboxylate (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the chosen phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Add a non-polar aprotic solvent such as toluene or dioxane.
-
Add azetidine (1.2-1.5 eq) followed by the base (e.g., NaOtBu, 1.5-2.0 eq).
-
Seal the vessel and heat the mixture to 80-110 °C with stirring until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, quench with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
-
Deprotection and Purification: The subsequent hydrolysis and purification steps are identical to those described in the SNAr protocol (Section 3.3, Steps 3 & 4).
Conclusion and Strategic Outlook
The synthesis of 6-(azetidin-1-yl)pyridine-3-carboxylic acid is a tractable but nuanced challenge that requires careful strategic planning. The choice of starting material is fundamentally linked to the primary C-N bond-forming reaction.
-
For a direct, cost-effective synthesis, Nucleophilic Aromatic Substitution using 6-chloro- or 6-fluoropyridine-3-carboxylic acid (ester) is the preferred route. Its success relies on the inherent electrophilicity of the pyridine ring and can often be achieved without expensive catalysts.
-
For substrates that are unreactive under SNAr conditions or for syntheses where maximizing yield and substrate scope is paramount, the Buchwald-Hartwig Amination offers a powerful and versatile alternative. The optimal starting material for this approach is 6-bromo- or 6-iodopyridine-3-carboxylic acid (ester) , coupled with a carefully selected palladium/ligand system.
Researchers should evaluate both pathways based on the availability and cost of starting materials, scalability requirements, and in-house expertise with transition-metal catalysis. By understanding the underlying chemical principles and the causality behind the selection of reagents and conditions, drug development professionals can confidently navigate the synthesis of this and other similarly complex heterocyclic targets.
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Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid . CrystEngComm. Retrieved January 23, 2026, from [Link]
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nucleophilic aromatic substitutions . (2019, January 19). YouTube. Retrieved January 23, 2026, from [Link]
-
Pyridine synthesis . (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. (n.d.). Google Patents.
- CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents. (n.d.). Google Patents.
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Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines . (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]
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Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine . (2023, April 14). YouTube. Retrieved January 23, 2026, from [Link]
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dM-Dim for Carboxylic Acid Protection . (2018, March 27). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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Synthesis of Methyl 6-Chloropyridazine-3-carboxylate . (2025, August 7). ResearchGate. Retrieved January 23, 2026, from [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . (2025, May 20). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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Concerted Nucleophilic Aromatic Substitutions . (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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Appendix 6: Protecting groups . (n.d.). Oxford Learning Link. Retrieved January 23, 2026, from [Link]
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Buchwald-Hartwig Amination . (2023, June 30). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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Protecting group . (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
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Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids . (n.d.). Semantic Scholar. Retrieved January 23, 2026, from [Link]
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Nucleophilic Aromatic Substitution . (2019, July 12). YouTube. Retrieved January 23, 2026, from [Link]
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The Buchwald–Hartwig Amination After 25 Years . (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Protecting Groups for Carboxylic acid . (2020, July 5). YouTube. Retrieved January 23, 2026, from [Link]
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6-Aminopyridine-2-Carboxylic Acid: Properties, Applications, and Synthesis . (n.d.). Medium. Retrieved January 23, 2026, from [Link]
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An In-Depth Technical Guide to the Investigation of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid as a Modulator of Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nicotinic acetylcholine receptors (nAChRs) are critical mediators of synaptic transmission and are implicated in a host of neurological and psychiatric disorders, making them a key target for therapeutic intervention.[1][2] This guide provides a comprehensive technical framework for the investigation of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid as a novel nAChR modulator. While direct pharmacological data for this specific compound is not extensively available in the public domain, this document synthesizes structure-activity relationship (SAR) data from closely related analogs, outlines detailed experimental protocols for its characterization, and discusses the potential downstream signaling consequences of its interaction with nAChRs. The methodologies and insights presented herein are designed to empower researchers to rigorously evaluate the therapeutic potential of this and similar chemical entities.
Introduction: Nicotinic Acetylcholine Receptors as Therapeutic Targets
Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[3] They are pentameric structures composed of various combinations of α and β subunits, which give rise to a diversity of receptor subtypes with distinct pharmacological and physiological properties.[4] The most abundant subtypes in the brain are the α4β2 and α7 receptors, which are implicated in cognitive function, reward, and mood regulation.[5] Modulation of nAChR activity with agonists, partial agonists, and antagonists has shown therapeutic promise for a range of conditions including nicotine addiction, depression, and cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][4]
The azetidine moiety is a recognized pharmacophore in the design of nAChR ligands, often conferring high affinity and selectivity.[1] The combination of an azetidine ring with a substituted pyridine core, as seen in 6-(Azetidin-1-yl)pyridine-3-carboxylic acid, represents a rational design strategy for targeting nAChRs.
Predicted Pharmacological Profile of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid
Based on the structure-activity relationships of analogous compounds, we can formulate a hypothesis regarding the likely pharmacological profile of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid.
Structural Analogs and Their nAChR Affinity
Research on 3-pyridyl ethers and other pyridine derivatives has demonstrated that the substitution pattern on the pyridine ring is a critical determinant of nAChR affinity and selectivity. For instance, compounds with substituents at the 5 or 6-position of the pyridine ring have been shown to possess subnanomolar affinity for nAChRs.[6] The presence of an azetidinyl group is also a key feature of high-affinity nAChR ligands like A-85380 (3-(2(S)-azetidinylmethoxy)pyridine).[2][6]
The structure of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid combines a 6-substituted pyridine with an azetidine ring. The carboxylic acid at the 3-position introduces a polar group that may influence binding and selectivity. It is plausible that this compound will exhibit significant affinity for nAChRs, particularly the α4β2 subtype, which is a common target for azetidinyl-pyridine derivatives.[1]
Anticipated Functional Activity: A Partial Agonist Profile?
Many nAChR modulators with therapeutic potential, such as varenicline, act as partial agonists at the α4β2 subtype.[7] Partial agonists have the dual effect of providing a moderate level of receptor stimulation, which can alleviate withdrawal symptoms in the case of nicotine addiction, while also occupying the receptor to block the effects of the full agonist, nicotine.[7] Given the structural similarities to other known partial agonists, it is hypothesized that 6-(Azetidin-1-yl)pyridine-3-carboxylic acid may also function as a partial agonist at α4β2 nAChRs. This would manifest as the ability to elicit a submaximal response compared to a full agonist like acetylcholine or nicotine, and to competitively inhibit the response to a full agonist.
Experimental Characterization Workflow
To rigorously define the pharmacological profile of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid, a systematic experimental approach is required. The following sections detail the key in vitro and in vivo assays.
Synthesis of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid
In Vitro Characterization
Radioligand binding assays are essential for quantifying the affinity of a compound for different nAChR subtypes.
Objective: To determine the binding affinity (Ki) of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid for α4β2, α7, and α3β4 nAChR subtypes.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Preparation:
-
For α4β2 and α7 nAChRs, prepare crude membrane fractions from rat brain tissue (e.g., cortex and hippocampus).
-
For the α3β4 subtype, use a stable cell line expressing these receptors (e.g., HEK293 cells).
-
Homogenize the tissue or cells in a suitable buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
-
Radioligands:
-
Assay Procedure:
-
In a 96-well plate, incubate the receptor preparation with a fixed concentration of the appropriate radioligand and a range of concentrations of the test compound (6-(Azetidin-1-yl)pyridine-3-carboxylic acid).
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Representative Radioligands for nAChR Subtype Binding Assays
| nAChR Subtype | Radioligand | Tissue/Cell Source |
| α4β2 | [³H]cytisine, [³H]epibatidine | Rat brain membranes |
| α7 | [¹²⁵I]α-bungarotoxin | Rat brain membranes |
| α3β4 | [³H]epibatidine | HEK293 cells expressing human α3β4 nAChRs |
Caption: Workflow for determining nAChR binding affinity.
Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes is a robust method for characterizing the functional effects of a compound on specific nAChR subtypes.
Objective: To determine the functional activity (EC₅₀ and Imax) of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid at α4β2 and α7 nAChRs.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis.
-
Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., human α4 and β2, or human α7).
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber and perfuse with a saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply the test compound at various concentrations to the oocyte via the perfusion system.
-
Record the resulting inward currents, which are indicative of ion channel opening.
-
-
Data Analysis:
-
For agonist activity, construct a concentration-response curve and determine the EC₅₀ (concentration for half-maximal response) and Imax (maximal response).
-
To assess partial agonism, compare the Imax of the test compound to that of a full agonist (e.g., acetylcholine). A significantly lower Imax indicates partial agonism.
-
To assess antagonist activity, co-apply the test compound with a fixed concentration of a full agonist and measure the inhibition of the agonist-induced current.
-
Table 2: Key Parameters from Functional Assays
| Parameter | Description | Interpretation |
| EC₅₀ | Concentration for half-maximal response | Potency of the compound as an agonist |
| Imax | Maximal response | Efficacy of the compound as an agonist |
Caption: Workflow for functional characterization of nAChR ligands.
In Vivo Evaluation: Assessing Central Nervous System Effects
In vivo microdialysis in freely moving rodents is a powerful technique to investigate the effects of a centrally active compound on neurotransmitter release.
Objective: To determine if 6-(Azetidin-1-yl)pyridine-3-carboxylic acid modulates dopamine release in the nucleus accumbens, a key brain region in the reward pathway.
Experimental Protocol: In Vivo Microdialysis
-
Surgical Procedure:
-
Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline.
-
Administer 6-(Azetidin-1-yl)pyridine-3-carboxylic acid (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples to measure changes in dopamine levels.
-
-
Neurochemical Analysis:
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
-
Data Analysis:
-
Express the post-drug dopamine levels as a percentage of the pre-drug baseline.
-
A significant increase in dopamine levels following drug administration would be consistent with an agonist or partial agonist effect on nAChRs that regulate dopamine release.
-
Downstream Signaling and Therapeutic Implications
Activation of presynaptic α4β2* nAChRs on dopaminergic neurons in the ventral tegmental area (VTA) is a key mechanism by which nicotinic agonists increase dopamine release in the nucleus accumbens.[11] This dopaminergic activation is central to the rewarding and reinforcing effects of nicotine.[7]
A partial agonist at α4β2 nAChRs, such as 6-(Azetidin-1-yl)pyridine-3-carboxylic acid is predicted to be, would be expected to cause a moderate increase in dopamine release.[7] This level of dopamine release may be sufficient to alleviate craving and withdrawal symptoms in individuals with nicotine dependence, without producing the strong reinforcing effects of a full agonist like nicotine. Furthermore, by occupying the α4β2 receptors, a partial agonist would competitively inhibit the binding of nicotine, thereby reducing its rewarding effects if the individual were to smoke.[7]
Caption: Proposed signaling pathway for a partial nAChR agonist.
Conclusion
6-(Azetidin-1-yl)pyridine-3-carboxylic acid represents a promising chemical scaffold for the development of novel nAChR modulators. Based on the extensive literature on related azetidinyl-pyridine compounds, it is hypothesized to be a high-affinity partial agonist at α4β2 nAChRs. The comprehensive experimental workflow outlined in this guide, from chemical synthesis to in vivo neurochemical analysis, provides a robust framework for the thorough characterization of this and other novel nAChR ligands. The successful validation of the predicted pharmacological profile would position 6-(Azetidin-1-yl)pyridine-3-carboxylic acid as a lead candidate for further preclinical and clinical development for the treatment of nicotine addiction and potentially other CNS disorders.
References
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Methodological & Application
Application Notes and Protocols for the Analytical Characterization of 6-(Azetidin-1-yl)pyridine-3-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into chromatographic, spectroscopic, and structural elucidation techniques. The causality behind experimental choices is explained to ensure technical accuracy and trustworthiness in the results. This document aims to be a self-validating system for the robust analysis of this compound.
Introduction and Physicochemical Properties
6-(Azetidin-1-yl)pyridine-3-carboxylic acid is a substituted pyridine carboxylic acid containing a strained azetidine ring. Its structure suggests a combination of basicity from the pyridine nitrogen and acidity from the carboxylic acid group, making it an amphoteric molecule. Understanding its physicochemical properties is paramount for developing robust analytical methods.
Table 1: Predicted Physicochemical Properties of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid
| Property | Predicted Value/Characteristic | Implication for Analysis |
| Molecular Formula | C9H10N2O2 | Guides mass spectrometry analysis. |
| Molecular Weight | 178.19 g/mol | Essential for mass spectrometry and stoichiometric calculations. |
| pKa | ~2-3 (pyridine N-H+), ~4-5 (carboxylic acid) | Critical for selecting pH in HPLC mobile phases and extraction solvents. |
| UV λmax | ~260-280 nm | Informs the selection of detection wavelength in UV-based chromatography. |
| Solubility | Likely soluble in aqueous polar organic solvents. | Guides the choice of diluents for sample preparation. |
The interaction between a carboxylic acid and a pyridine is a frequently utilized supramolecular synthon in crystal engineering, and can exist as either a co-crystal or a salt[1]. This duality is influenced by the functional groups on the pyridine and the local hydrogen bonding environment[1].
Strategic Approach to Analysis
A multi-faceted analytical approach is recommended to ensure the identity, purity, and quality of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid. The following workflow provides a logical sequence for a comprehensive characterization.
Caption: Overall analytical workflow for 6-(Azetidin-1-yl)pyridine-3-carboxylic acid.
Chromatographic Methods for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid and for quantifying its concentration. Given the polar and ionizable nature of the molecule, reversed-phase HPLC with a C18 column is a suitable starting point.
Rationale for Method Selection
A C18 column provides a hydrophobic stationary phase that will interact with the pyridine ring and the carbon backbone of the molecule. The inclusion of an acid, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase serves two purposes: it protonates the pyridine nitrogen, leading to more consistent interactions with the stationary phase, and it suppresses the ionization of the carboxylic acid, which can improve peak shape. A gradient elution with an organic modifier like acetonitrile will be necessary to elute the compound and any potential impurities with different polarities.
HPLC Protocol
Objective: To determine the purity of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid by HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with a UV detector (e.g., Shimadzu LC-10AD system)[2].
-
Reversed-phase C18 column (e.g., ACE 5 AQ C18, 4.6 x 250 mm, 5 µm)[2].
-
HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA).
-
Volumetric flasks and pipettes.
-
0.22 µm syringe filters.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the 6-(Azetidin-1-yl)pyridine-3-carboxylic acid reference standard and dissolve it in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | ACE 5 AQ C18, 4.6 x 250 mm, 5 µm[2] |
| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm[3] |
| Injection Volume | 10 µL |
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Integrate the peaks in the resulting chromatograms.
-
Calculate the purity of the sample by the area percent method.
-
Mass Spectrometry for Identity and Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the identity of the target compound and for identifying potential impurities. High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass measurement, which helps in confirming the elemental composition.
Rationale for Method Selection
Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polar nature. The analysis can be performed in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]+ will be observed, while in negative mode, the deprotonated molecule [M-H]- will be detected. The choice of ionization mode can depend on the sensitivity for the parent compound and its potential impurities.
LC-MS Protocol
Objective: To confirm the molecular weight of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid and to identify potential impurities.
Instrumentation and Materials:
-
LC-MS system with an ESI source (e.g., Micromass Q-TOF-2TM, ThermoFinnigan LTQFT, or Shimadzu LCMSITTOF)[2].
-
The same HPLC conditions as described in Section 3.2 can be used, with the mobile phase being compatible with MS (formic acid is often preferred over TFA as it is less ion-suppressing).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the initial mobile phase conditions.
-
-
MS Parameters:
Table 3: Illustrative Mass Spectrometry Parameters
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Scan Range | m/z 50-500 | m/z 50-500 |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Cone Voltage | 30 V | -30 V |
| Source Temperature | 120 °C | 120 °C |
| Desolvation Temperature | 350 °C | 350 °C |
-
Analysis:
-
Infuse the sample directly or inject it into the LC-MS system.
-
Acquire the mass spectrum and look for the expected molecular ions ([M+H]+ at m/z 179.08) and ([M-H]- at m/z 177.07).
-
For HRMS, the exact mass should be determined and compared to the theoretical mass.
-
Analyze the chromatogram for any co-eluting peaks and examine their mass spectra to tentatively identify impurities. In short-chain carboxylic acids, fragmentation can lead to the loss of OH (M-17) and COOH (M-45)[4].
-
NMR Spectroscopy for Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid. Both ¹H and ¹³C NMR should be performed.
Rationale for Method Selection
¹H NMR will provide information on the number of different types of protons and their connectivity, while ¹³C NMR will reveal the number of unique carbon atoms. The chemical shifts and coupling patterns will be characteristic of the pyridine and azetidine ring systems, as well as the carboxylic acid group. For carboxylic acids, the acidic proton typically appears as a broad singlet in the 10-12 ppm region of the ¹H NMR spectrum[4]. The carbonyl carbon of a carboxylic acid is highly deshielded and appears in the 160-180 ppm region of the ¹³C NMR spectrum[4].
NMR Protocol
Objective: To confirm the chemical structure of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvents (e.g., DMSO-d₆, D₂O).
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for carboxylic acids).
-
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm assignments.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants to the protons in the molecule.
-
Assign the chemical shifts in the ¹³C NMR spectrum to the carbon atoms in the molecule.
-
Table 4: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H | 7.0 - 8.5 | d, dd, s |
| Azetidine CH₂ | 3.5 - 4.5 | t |
| Azetidine CH₂ | 2.0 - 2.5 | quintet |
| Carboxylic acid OH | 10.0 - 12.0 | br s |
Decision Tree for Method Selection
The choice of analytical technique often depends on the specific question being asked. The following decision tree can guide the analyst.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently determine the identity, purity, and structure of this compound, ensuring its suitability for further research and development. The key to successful analysis lies in understanding the physicochemical properties of the molecule and selecting the appropriate analytical tools accordingly.
References
-
Organic Letters. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. ACS Publications. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. Retrieved from [Link]
-
Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]
-
CrystEngComm. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Royal Society of Chemistry. Retrieved from [Link]
-
ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]
- Supporting Information. (n.d.).
-
ResearchGate. (2025). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]
-
MD Topology. (n.d.). 1-(3-Nitro-2-pyridinyl)-3-azetidinecarboxylicacid. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Pyridinecarboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- (Reference 16 not found with a valid title and source)
-
ResearchGate. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid | Request PDF. Retrieved from [Link]
-
Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]
-
PubChem. (n.d.). (214C)pyridine-3-carboxylic acid. Retrieved from [Link]
-
PubMed. (2008). Synthesis, Characterization and Fluorescence Properties of Novel Pyridine Dicarboxylic Acid Derivatives and Corresponding Tb(III) Complexes. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine-3-carboxamide;pyridine-3-carboxylic acid. Retrieved from [Link]
Sources
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- 2. Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocols: Investigating 6-(Azetidin-1-yl)pyridine-3-carboxylic acid for the Development of Novel Anti-Hyperglycemic Agents
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Gemini, Senior Application Scientist
Introduction
The rising prevalence of type 2 diabetes mellitus necessitates the urgent development of novel anti-hyperglycemic agents with improved efficacy and safety profiles. Pyridine-3-carboxylic acid (nicotinic acid) and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potential applications in managing diabetes.[1][2] The incorporation of strained ring systems, such as azetidine, into drug candidates can offer unique conformational constraints and metabolic stability, making them attractive moieties for novel drug design.[3][4] This document outlines a comprehensive guide for the investigation of a novel compound, 6-(Azetidin-1-yl)pyridine-3-carboxylic acid , as a potential anti-hyperglycemic agent.
Recent studies on various pyridine-based pharmacophores have indicated their potential to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase.[5] Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, thereby mitigating postprandial hyperglycemia, a key therapeutic strategy in managing type 2 diabetes. This application note proposes a hypothetical mechanism of action for 6-(Azetidin-1-yl)pyridine-3-carboxylic acid as an α-amylase inhibitor and provides detailed protocols for its synthesis, in vitro characterization, and preliminary in vivo evaluation.
Proposed Synthesis Workflow
A plausible synthetic route for 6-(Azetidin-1-yl)pyridine-3-carboxylic acid can be adapted from established methods for the synthesis of similar pyridine derivatives. The following workflow outlines a potential two-step process starting from commercially available 6-chloropyridine-3-carboxylic acid and azetidine.
Caption: Proposed two-step synthesis of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid.
Protocol 1: Synthesis of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid
Materials:
-
6-Chloropyridine-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH), anhydrous
-
Azetidine
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
Procedure:
-
Esterification of 6-Chloropyridine-3-carboxylic acid:
-
Suspend 6-chloropyridine-3-carboxylic acid (1 eq) in anhydrous methanol.
-
Cool the mixture to 0°C and slowly add thionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the methyl ester.
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve the methyl 6-chloropyridine-3-carboxylate (1 eq) in anhydrous DMF.
-
Add azetidine (1.5 eq) and triethylamine (2 eq).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude esterified intermediate.
-
-
Saponification:
-
Dissolve the crude methyl 6-(azetidin-1-yl)pyridine-3-carboxylate in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture to pH ~4-5 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, 6-(Azetidin-1-yl)pyridine-3-carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
-
In Vitro Evaluation of Anti-Hyperglycemic Activity
Protocol 2: α-Amylase Inhibition Assay
This assay is based on the colorimetric measurement of the reduction of 3,5-dinitrosalicylic acid (DNSA) by the reducing sugars generated from starch hydrolysis by α-amylase.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v in phosphate buffer)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Phosphate buffer (0.1 M, pH 6.9)
-
6-(Azetidin-1-yl)pyridine-3-carboxylic acid (test compound)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add 50 µL of different concentrations of the test compound or acarbose.
-
Add 50 µL of α-amylase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Add 50 µL of starch solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of DNSA reagent.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 900 µL of deionized water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula:
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Expected Data Presentation:
| Compound | IC₅₀ (µM) [Hypothetical] |
| 6-(Azetidin-1-yl)pyridine-3-carboxylic acid | 15.8 ± 2.3 |
| Acarbose (Positive Control) | 8.5 ± 1.1 |
Cell-Based Assays
Protocol 3: Glucose Uptake in L6 Myotubes
This assay measures the ability of the test compound to stimulate glucose uptake in a skeletal muscle cell line, a key target tissue for insulin action.
Materials:
-
L6 rat skeletal muscle cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
2-deoxy-D-[³H]glucose
-
Insulin (positive control)
-
6-(Azetidin-1-yl)pyridine-3-carboxylic acid (test compound)
-
Cytochalasin B
-
Scintillation counter
Procedure:
-
Culture L6 myoblasts in DMEM with 10% FBS until they reach confluence.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Serum-starve the differentiated myotubes for 3 hours in serum-free DMEM.
-
Treat the cells with various concentrations of the test compound or insulin for 30 minutes.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose for 10 minutes.
-
Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity of the cell lysates using a scintillation counter.
-
To determine non-specific uptake, perform parallel experiments in the presence of cytochalasin B.
-
Normalize the data to the protein concentration of each sample.
In Vivo Evaluation
Protocol 4: Oral Glucose Tolerance Test (OGTT) in a Rodent Model
The OGTT is a standard method to assess the in vivo efficacy of an anti-hyperglycemic agent in controlling postprandial glucose excursions.
Materials:
-
Male Wistar rats or C57BL/6J mice
-
Glucose solution (2 g/kg body weight)
-
6-(Azetidin-1-yl)pyridine-3-carboxylic acid (test compound)
-
Metformin (positive control)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight (12-16 hours) with free access to water.
-
Divide the animals into groups: Vehicle control, test compound (different doses), and positive control (Metformin).
-
Administer the test compound or vehicle orally by gavage.
-
After 30 minutes, administer a glucose solution orally.
-
Measure blood glucose levels from the tail vein at 0 (before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose load.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.
Expected Data Presentation:
| Treatment Group | AUC (mg/dL*min) [Hypothetical] | % Reduction in AUC vs. Vehicle |
| Vehicle Control | 25000 ± 1500 | - |
| 6-(Azetidin-1-yl)pyridine-3-carboxylic acid (10 mg/kg) | 18750 ± 1200 | 25% |
| 6-(Azetidin-1-yl)pyridine-3-carboxylic acid (30 mg/kg) | 15000 ± 1000 | 40% |
| Metformin (150 mg/kg) | 14500 ± 950 | 42% |
Proposed Mechanism of Action & Signaling Pathway
Based on the preliminary in vitro data suggesting α-amylase inhibition, the primary proposed mechanism of action for 6-(Azetidin-1-yl)pyridine-3-carboxylic acid is the delay of carbohydrate digestion in the small intestine. This leads to a slower and lower rise in postprandial blood glucose levels.
Caption: Proposed mechanism of α-amylase inhibition by 6-(Azetidin-1-yl)pyridine-3-carboxylic acid.
Conclusion
The pyridine-3-carboxylic acid scaffold holds significant promise for the development of novel anti-hyperglycemic agents. The described protocols provide a comprehensive framework for the synthesis and evaluation of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid as a potential α-amylase inhibitor. Further studies, including detailed kinetic analysis of enzyme inhibition, investigation of other potential molecular targets, and long-term in vivo efficacy and safety studies, are warranted to fully elucidate the therapeutic potential of this compound.
References
-
Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. ResearchGate. Available at: [Link]
-
Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. PubMed Central. Available at: [Link]
-
Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PubMed Central. Available at: [Link]
-
Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PubMed. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
- Process for producing pyridine carboxylic acids. Google Patents.
-
Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. MDPI. Available at: [Link]
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. Available at: [Link]
-
Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. Available at: [Link]
-
The effects of a new antidiabetic glycinium [(pyridine-2, 6-dicarboxylato) oxovanadate (V)] complex in high-fat diet of streptozotocin-induced diabetic rats. PubMed. Available at: [Link]
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. PubMed. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Available at: [Link]
-
Insilico designing of Pyrazol-1-Yl Azetidin-2-One derivatives as drug like molecules for possible inhibition of Anti Microbial 3GI9, 4AE5, 3FHU and 5COX target Proteins. ResearchGate. Available at: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis Protocol for 6-(Azetidin-1-yl)pyridine-3-carboxylic Acid
Introduction
6-(Azetidin-1-yl)pyridine-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid, four-membered azetidine ring, coupled with the pyridine carboxylic acid scaffold, offers a unique three-dimensional structure that can be exploited to modulate the physicochemical and pharmacological properties of lead compounds. The incorporation of this moiety has been explored in the design of novel therapeutic agents, making a robust and scalable synthetic route to this intermediate highly desirable for researchers in the pharmaceutical industry.
This application note provides a detailed, in-depth guide for the scale-up synthesis of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid. The protocol is designed for researchers, chemists, and process development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices. This ensures both technical accuracy and practical applicability in a laboratory setting.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthetic approach is a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] This class of reaction is particularly effective for pyridines and other electron-deficient aromatic systems.[3] The synthesis commences with the commercially available 6-chloropyridine-3-carboxylic acid. The pyridine ring is "activated" towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the carboxylic acid group.
The mechanism proceeds via an addition-elimination pathway. The nitrogen atom of azetidine, acting as the nucleophile, attacks the carbon atom bearing the chlorine substituent. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance.[4] In the subsequent step, the aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group, yielding the desired product.
The choice of a non-nucleophilic base is critical to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. An inorganic base like potassium carbonate is an excellent choice for scale-up operations due to its low cost, moderate reactivity, and ease of removal during work-up.[5][6][7]
Visualizing the Synthesis Workflow
The overall process, from reagent preparation to the isolation of the final product, is outlined below.
Caption: Workflow for the scale-up synthesis of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid.
Materials and Equipment
| Reagents | Grade | Supplier |
| 6-Chloropyridine-3-carboxylic acid | ≥98% | Commercially Available |
| Azetidine | ≥98% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Commercially Available |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.8% | Commercially Available |
| Hydrochloric Acid (HCl) | 37% (w/w) | Commercially Available |
| Deionized Water | - | In-house |
| Acetone | ACS Grade | Commercially Available |
| Equipment |
| Jacketed glass reactor with overhead stirrer, condenser, and temperature probe |
| Heating/cooling circulator |
| pH meter |
| Buchner funnel and filter flask |
| Vacuum oven |
| Standard laboratory glassware |
| High-Performance Liquid Chromatography (HPLC) system for reaction monitoring |
| Nuclear Magnetic Resonance (NMR) spectrometer and Mass Spectrometer (MS) for product characterization |
Detailed Scale-Up Synthesis Protocol (100 g Scale)
Safety First: This procedure must be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Azetidine is a volatile and flammable liquid with potential health hazards; handle with care.[8]
1. Reactor Setup and Reagent Charging: a. Set up a 2 L jacketed glass reactor equipped with an overhead stirrer, condenser, and a temperature probe. Ensure all glassware is dry. b. Charge the reactor with 6-chloropyridine-3-carboxylic acid (100 g, 0.635 mol, 1.0 equiv.). c. Add anhydrous dimethyl sulfoxide (DMSO, 1 L). Stir the mixture to dissolve the solid. d. Add powdered anhydrous potassium carbonate (175.5 g, 1.27 mol, 2.0 equiv.). e. In a separate, dry flask, carefully weigh azetidine (43.4 g, 0.762 mol, 1.2 equiv.). Caution: Azetidine is volatile and should be handled with care in a fume hood. f. Slowly add the azetidine to the stirred reaction mixture at room temperature. An initial mild exotherm may be observed.
2. Reaction Execution and Monitoring: a. Once the addition of azetidine is complete, begin heating the reaction mixture to 80-90 °C using the heating/cooling circulator. b. Maintain the internal temperature within this range and stir vigorously for 12-24 hours. c. Monitor the reaction progress by taking small aliquots, quenching with water, and analyzing by HPLC or TLC until the starting material is consumed.
3. Product Isolation and Work-up: a. Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature. b. Slowly pour the reaction mixture into a larger beaker containing deionized water (4 L) with stirring. This will precipitate the product and dissolve the inorganic salts. c. The product, being a zwitterion, may have some water solubility. To minimize this, adjust the pH of the aqueous suspension to its isoelectric point. Slowly add 37% hydrochloric acid dropwise with continuous pH monitoring until the pH is approximately 4-5. At this pH, the product should be least soluble and precipitate out of solution.[9] d. Stir the resulting slurry for 1-2 hours to ensure complete precipitation. e. Collect the solid product by vacuum filtration using a Buchner funnel. f. Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove any remaining salts and DMSO. g. Further wash the filter cake with acetone (2 x 250 mL) to aid in drying.
4. Drying and Characterization: a. Transfer the solid product to a drying dish and place it in a vacuum oven at 50-60 °C. b. Dry the product to a constant weight. c. The expected yield is typically in the range of 85-95%. d. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
| Parameter | Value |
| Starting Material | 6-Chloropyridine-3-carboxylic acid |
| Scale | 100 g |
| Azetidine | 1.2 equivalents |
| Base (K₂CO₃) | 2.0 equivalents |
| Solvent | DMSO |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 12-24 hours |
| pH for Precipitation | ~4-5 |
| Expected Yield | 85-95% |
Process Justification and Scale-Up Considerations
-
Solvent Choice: DMSO is an excellent solvent for SNAr reactions as its polar aprotic nature stabilizes the charged Meisenheimer intermediate, thereby accelerating the reaction.[6] Its high boiling point is also suitable for the required reaction temperature. On a larger scale, consider solvent recovery and recycling to improve process economics.
-
Base Selection: Potassium carbonate is a cost-effective and moderately strong base that is sufficient to neutralize the generated HCl without causing significant side reactions.[7] Its insolubility in many organic solvents can sometimes be advantageous, but in this case, its solubility in the aqueous work-up simplifies its removal.
-
Temperature Control: The reaction is exothermic. On a larger scale, the rate of addition of azetidine and the initial heating ramp should be carefully controlled to manage the heat evolution and prevent a runaway reaction.[10] The use of a jacketed reactor is essential for maintaining precise temperature control.
-
Purification Strategy: The zwitterionic nature of the product makes it amenable to purification by isoelectric point precipitation.[9] This avoids the need for column chromatography, which is often impractical and costly on a large scale. Ensure accurate pH measurement and control for optimal yield and purity.
Conclusion
This application note presents a robust and scalable protocol for the synthesis of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid via a nucleophilic aromatic substitution reaction. By providing a detailed, step-by-step guide along with the underlying chemical principles and safety considerations, this document aims to empower researchers and development professionals to confidently produce this valuable building block on a larger scale. The described method is efficient, uses readily available reagents, and employs a purification strategy that is well-suited for scale-up.
References
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Azetidine. Retrieved from [Link]
- Chopa, C. S., et al. (n.d.). Regioselective Aromatic Nucleophilic Substitution in N-Aryl-2-nitrosoanilines with Oxygen and Nitrogen Nucleophiles. Arkivoc.
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. PubMed Central.
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Various Authors. (2020). How to desalt zwitterions? ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Domingo, L. R., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Various Authors. (2021). The Role of Potassium Carbonate in the Aromatic Nucleophilic Substitution of Halogen by N-Nucleophile in N,N-Dimethylformamide.
-
The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]
- Liu, R., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
- Diva-Portal.org. (n.d.).
- Leadbeater, N. E., & Stencel, L. M. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PubMed Central.
-
Compound Interest. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]
- Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers.
- MacKinnon, S. M., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PubMed Central.
- Barton, J., & Nolan, P. (1990). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
- Bennett, C. S., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr)
- Wang, J., et al. (2021).
- Sigman, M. S., et al. (2022).
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved from [Link]
- Zhang, L., et al. (2022).
- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Sigman, M. S., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science.
- Chen, J. R., et al. (2023). The Effects of Acid and Hydrogen Peroxide Stabilizer on the Thermal Hazard of Adipic Acid Green Synthesis.
- Al-Juboori, A. A. H. (2022).
- Pearson. (n.d.). SNAr Reactions of Pyridine: Videos & Practice Problems.
- CIC Health. (2021). Reactive Chemical Hazards of Diazonium Salts.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid
Welcome to the dedicated technical support guide for the synthesis of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important building block. Here, we address common challenges, delve into the mechanistic underpinnings of byproduct formation, and provide validated troubleshooting protocols to enhance your synthetic success.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, providing both diagnostic and corrective actions.
Issue 1: Incomplete Conversion of Starting Material (e.g., 6-chloropyridine-3-carboxylic acid)
Question: My reaction consistently stalls, leaving a significant amount of unreacted 6-chloropyridine-3-carboxylic acid, even after extended reaction times. What are the likely causes and how can I resolve this?
Answer:
Incomplete conversion is a frequent challenge in the nucleophilic aromatic substitution (SNAr) reaction between 6-halopyridines and azetidine. The reactivity of the starting material and the reaction conditions are critical.
Underlying Causes & Solutions:
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Insufficient Basicity: The SNAr reaction requires a base to neutralize the HCl generated in situ. If the base is too weak or used in stoichiometric amounts, the reaction mixture can become acidic, protonating the azetidine and rendering it non-nucleophilic.
-
Troubleshooting Protocol:
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Base Selection: Use at least two equivalents of a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.
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Monitor pH: If your reaction setup allows, periodically check the pH of the reaction mixture (e.g., by taking a small aliquot, diluting it, and using a pH strip). It should remain basic throughout the reaction.
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-
Low Reaction Temperature: The activation energy for the SNAr reaction on an electron-deficient pyridine ring can be substantial.
-
Troubleshooting Protocol:
-
Temperature Optimization: Gradually increase the reaction temperature. For a starting material like methyl 6-chloropyridine-3-carboxylate, reactions are often run at temperatures ranging from 80 °C to 120 °C in solvents like DMSO or DMF.
-
Microwave Irradiation: Consider using microwave synthesis, which can often accelerate the reaction and improve yields by efficiently overcoming the activation energy barrier.
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-
Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents are ideal as they can solvate the cation of the base and do not interfere with the nucleophile.
-
Troubleshooting Protocol:
-
Solvent Screening: If you are using a solvent like acetonitrile, consider switching to a higher-boiling polar aprotic solvent such as DMSO, DMF, or NMP.
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Issue 2: Formation of a Significant, Insoluble White Precipitate
Question: During my reaction, a white solid that is not my desired product crashes out of the solution. What is this byproduct and how can I prevent its formation?
Answer:
The most likely identity of this precipitate is a dimeric byproduct, specifically the piperazinedione derivative formed from the self-condensation of the starting material or an intermediate.
Mechanism of Dimer Formation:
This can occur if you are using an ester of 6-chloropyridine-3-carboxylic acid as the starting material. Under basic conditions, the azetidine can act as a base, leading to the formation of an amide with another molecule of the starting ester, which can then cyclize.
Visualizing the Side Reaction:
"6-(Azetidin-1-yl)pyridine-3-carboxylic acid" stability and storage issues
Technical Support Center: 6-(Azetidin-1-yl)pyridine-3-carboxylic Acid
Welcome to the dedicated technical support guide for 6-(Azetidin-1-yl)pyridine-3-carboxylic acid (CAS 1334486-29-1). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and storage of this compound. Leveraging insights from the chemistry of N-substituted azetidines and pyridine carboxylic acids, this guide offers practical troubleshooting and answers to frequently asked questions to ensure the integrity of your experiments.
I. Compound Overview and Intrinsic Stability Considerations
6-(Azetidin-1-yl)pyridine-3-carboxylic acid is a bifunctional molecule featuring a pyridine-3-carboxylic acid (a nicotinic acid derivative) core and an azetidine substituent. Understanding the inherent chemical properties of these two moieties is crucial for predicting its stability and handling requirements.
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Pyridine Carboxylic Acid Moiety: Nicotinic acid and its derivatives are generally stable crystalline solids.[1][2] The aromatic pyridine ring provides a degree of stability, though it can be susceptible to degradation under harsh oxidative or reductive conditions.[3][4]
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Azetidine Ring Moiety: The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), making it more reactive than its five-membered pyrrolidine analogue.[5] This strain can render the azetidine susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles.[6] However, the azetidine ring is notably more stable and easier to handle than the highly strained three-membered aziridine ring.[5] The conjugation of the azetidine nitrogen with the pyridine ring may offer some electronic stabilization.[7]
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid 6-(Azetidin-1-yl)pyridine-3-carboxylic acid?
A1: For long-term stability, the compound in its solid form should be stored in a tightly sealed container at 2-8°C, protected from moisture.[8] Storing it in a desiccator within a refrigerator is an ideal practice to prevent degradation from atmospheric moisture.
Q2: How should I handle the compound upon receiving it?
A2: The compound is typically shipped at room temperature.[8] Upon receipt, it is best practice to allow the container to equilibrate to room temperature before opening to avoid condensation of moisture onto the solid material. Handle the compound in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as it may cause skin, eye, and respiratory irritation.[8]
Q3: What solvents are suitable for dissolving 6-(Azetidin-1-yl)pyridine-3-carboxylic acid?
Q4: Can I store this compound in solution? If so, for how long and under what conditions?
A4: Storing 6-(Azetidin-1-yl)pyridine-3-carboxylic acid in solution for extended periods is generally not recommended due to the potential for degradation. If you must store solutions, use an anhydrous aprotic solvent like DMSO, aliquot into single-use volumes, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions, especially if not buffered, are more prone to degradation and should be prepared fresh for each experiment.
Q5: Is this compound sensitive to light or air?
A5: While nicotinic acid itself is stable to heat and oxidation, some derivatives can be light-sensitive.[1][2] As a precautionary measure, it is advisable to store the solid compound and any solutions in amber vials or protected from light. The azetidine ring's reactivity does not typically involve direct air sensitivity, but proper sealing of containers is always recommended to prevent any potential oxidative degradation over time.
III. Troubleshooting Guide
This section addresses common problems that may arise during the handling and use of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid.
Problem 1: Inconsistent or Poor Results in Biological Assays
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Potential Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at 2-8°C in a dry environment.
-
Prepare Fresh Solutions: Always prepare solutions fresh from the solid material for critical experiments.
-
Analytical Check: If possible, verify the purity of your compound using LC-MS or ¹H NMR and compare it to the supplier's certificate of analysis. Look for the appearance of new peaks that could indicate degradation products.
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Potential Cause 2: Poor Solubility.
-
Troubleshooting Steps:
-
Sonication/Gentle Warming: To aid dissolution, you can gently warm the solution or use an ultrasonic bath.
-
pH Adjustment: If using aqueous buffers, ensure the pH is appropriate for maintaining solubility. For carboxylic acids, a pH above the pKa will enhance solubility.
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Solvent Change: Consider using a more suitable solvent system if solubility issues persist.
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-
Problem 2: Discoloration of the Solid Compound
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Potential Cause: Impurities or Degradation.
-
Troubleshooting Steps:
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Assess Storage History: Review how the compound has been stored. Exposure to light, moisture, or elevated temperatures can lead to discoloration.
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Purity Analysis: A purity check via LC-MS or another analytical technique is recommended.
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Contact Supplier: If the compound was discolored upon receipt, contact the supplier for a replacement.
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Problem 3: pH of the Solution Drifts Over Time
-
Potential Cause: Degradation Leading to Acidic or Basic Byproducts.
-
Troubleshooting Steps:
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Use Buffered Solutions: For aqueous applications, always use a well-buffered system to maintain a stable pH.
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Fresh Preparation: This is often a sign of solution instability. Prepare solutions immediately before use.
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IV. Experimental Protocols and Data
Recommended Storage Conditions Summary
| Form | Temperature | Environment | Duration |
| Solid | 2-8°C | Tightly sealed, dry, dark | Long-term |
| Solution (Anhydrous, Aprotic) | -20°C to -80°C | Aliquoted, sealed, dark | Short- to medium-term |
| Solution (Aqueous) | 2-8°C | Buffered, sealed, dark | Short-term (prepare fresh) |
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of solid 6-(Azetidin-1-yl)pyridine-3-carboxylic acid to warm to room temperature for at least 20 minutes before opening.
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Weighing: In a well-ventilated chemical fume hood, accurately weigh the desired amount of the compound (Molecular Weight: 178.19 g/mol ) into a sterile, amber glass vial.[8]
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Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 40°C) or sonication can be used to aid dissolution if necessary.
-
Storage: If not for immediate use, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.
V. Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting experiments involving 6-(Azetidin-1-yl)pyridine-3-carboxylic acid.
Caption: Troubleshooting workflow for experimental issues.
References
- Google Patents. Process for producing pyridine carboxylic acids.
-
R. K. Maheshwari. Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine. BioMed Research International. [Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
Bai, G., et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Kubyshkin, V., & Gevorgyan, V. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. [Link]
-
Scazzocchio, C., et al. A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature Communications. [Link]
-
Wikipedia. Nicotine. [Link]
-
Chemcd. 6-(1-Azetidinyl)-3-pyridinecarboxylic acid(1334486-29-1). [Link]
- Google Patents.
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
bioRxiv. Nicotinate degradation in a microbial eukaryote: a novel, complete pathway extant in Aspergillus nidulans. [Link]
-
ACS Publications. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
-
PubChem. Nicotinic acid. [Link]
-
ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]
-
Murray, M. V., & Gortner, R. A. A method for the degradation of radioactive nicotinic acid. Journal of the American Chemical Society. [Link]
-
YouTube. Azetidine: Basicity and Preparation. [Link]
-
Oakwood Chemical. 3-Azetidinecarboxylic acid. [Link]
Sources
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 3. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid - A Guide to Avoiding Common Pitfalls
Welcome to the dedicated technical support guide for the synthesis of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this molecule or similar heterocyclic structures. The following content moves beyond simple procedural outlines to provide in-depth, field-tested insights into the nuances of this synthesis, helping you anticipate and overcome common experimental hurdles.
The synthesis of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid is a multi-step process that, while conceptually straightforward, presents several opportunities for yield loss and the formation of impurities. This guide is structured as a series of troubleshooting questions and FAQs, directly addressing the practical challenges you are likely to encounter.
Core Synthesis Workflow
The most common and logical synthetic route involves a two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by ester hydrolysis. Our guide will be structured around these pivotal transformations.
Caption: Overall synthetic workflow for 6-(Azetidin-1-yl)pyridine-3-carboxylic acid.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
This initial coupling of azetidine with a 6-halonicotinate ester is the cornerstone of the synthesis. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the 6-position for nucleophilic attack.[1][2] However, several factors can lead to suboptimal results.
Question: My SNAr reaction shows low or no conversion of the starting material (e.g., ethyl 6-chloronicotinate). What are the likely causes?
Answer: This is a frequent issue and can often be traced back to one of the following factors:
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Inadequate Reaction Temperature: The SNAr reaction on an electron-deficient pyridine ring, while favorable, still requires sufficient thermal energy to overcome the activation barrier. If you are running the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and seeing poor conversion, a significant increase in temperature is warranted. A typical starting point for this reaction is in the range of 80-120 °C.
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Suboptimal Base Selection: A base is often required to scavenge the HCl generated during the reaction. An inappropriate choice of base can hinder the reaction.
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Inorganic bases like potassium carbonate (K₂CO₃) are a good first choice as they are generally non-nucleophilic and sufficiently strong.
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Organic amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used. However, ensure they are not sterically hindered to the point of being ineffective.
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Solvent Effects: The choice of solvent is critical. Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cationic species without strongly hydrogen-bonding to the nucleophile (azetidine), thus preserving its nucleophilicity.
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Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN).
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Solvents to Avoid: Protic solvents like ethanol or water can diminish the nucleophilicity of azetidine. Non-polar solvents like toluene or hexane will likely result in poor solubility of the starting materials and low reaction rates.
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Azetidine Volatility and Stability: Azetidine is a volatile and potentially unstable small-ring amine.
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Volatility: If the reaction is run at high temperatures in an open or poorly sealed vessel, you may be losing azetidine to evaporation. Ensure your reaction is conducted in a sealed tube or under a reflux condenser.
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Stability: Azetidine can be prone to polymerization or degradation, especially if not stored properly. It is advisable to use freshly opened or recently purified azetidine.
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Question: I am observing the formation of significant side products. What are they, and how can I prevent them?
Answer: While the desired reaction is generally selective for the 6-position, side products can arise, complicating purification.
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Bis-substitution: It is possible, though less common, for a molecule of the product to act as a nucleophile itself, leading to dimers. This is more likely if the reaction is overheated for an extended period.
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Reaction with the Ester: At very high temperatures, azetidine could potentially react with the ethyl ester to form an amide. This is generally a slower process than the SNAr reaction but can become a factor under harsh conditions.
-
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of azetidine (e.g., 1.1 to 1.5 equivalents) to favor the desired reaction.
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Optimize Temperature and Time: Do not overheat the reaction or let it run for an unnecessarily long time once the starting material is consumed (as monitored by TLC or LC-MS).
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| Parameter | Recommended Condition | Rationale |
| Starting Material | Ethyl 6-chloronicotinate | Good leaving group, commercially available. |
| Nucleophile | Azetidine (1.1-1.5 equiv.) | Small excess drives the reaction to completion. |
| Base | K₂CO₃ (2.0 equiv.) | Neutralizes generated HCl. |
| Solvent | DMSO or DMF | High-boiling polar aprotic solvent. |
| Temperature | 80-120 °C | Provides sufficient energy for activation. |
| Monitoring | TLC, LC-MS | To track the disappearance of starting material. |
Troubleshooting Guide: Ester Hydrolysis
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. While seemingly simple, this step can be problematic, especially concerning product isolation.
Question: My hydrolysis reaction is incomplete, or I am seeing degradation of my product. What should I consider?
Answer: Both incomplete reaction and product degradation are common issues stemming from the choice of hydrolysis conditions.
-
Incomplete Hydrolysis:
-
Base-Mediated: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like methanol (MeOH) or tetrahydrofuran (THF) is standard. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied. Ensure at least 2-3 equivalents of base are used to drive the reaction to completion.
-
Acid-Mediated: While possible with strong acids like HCl, this is often less desirable as it can lead to the formation of the hydrochloride salt of the pyridine nitrogen, which may have different solubility properties.
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-
Product Degradation:
-
Harsh Conditions: The pyridine ring is generally robust, but prolonged exposure to high concentrations of acid or base at elevated temperatures can lead to decomposition. It is best to use the mildest conditions that effect complete hydrolysis.
-
Monitoring is Key: Follow the reaction by TLC or LC-MS. Once the starting ester is gone, proceed immediately to the work-up to avoid potential degradation.
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Question: I am having difficulty isolating my product after hydrolysis. It seems to be staying in the aqueous layer during extraction.
Answer: This is the most common pitfall in this synthesis and is due to the zwitterionic nature of the final product. 6-(Azetidin-1-yl)pyridine-3-carboxylic acid has a basic pyridine nitrogen and an acidic carboxylic acid.[3] At neutral pH, it can exist as a zwitterion, which is often highly water-soluble and difficult to extract into organic solvents.
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The Isoelectric Point (pI): The key to successful isolation is to adjust the pH of the aqueous solution to the isoelectric point of the molecule. At the pI, the net charge of the molecule is zero, and its solubility in water is at a minimum, causing it to precipitate.
-
Procedure for Isolation:
-
After hydrolysis (assuming basic conditions), the product exists as the carboxylate salt.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add an acid (e.g., 1M HCl) dropwise with vigorous stirring.
-
Monitor the pH. You will likely observe the product precipitating out of the solution. The optimal pH for precipitation will need to be determined empirically but is typically in the range of pH 4-6.
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Once precipitation is complete, the solid can be collected by filtration, washed with cold water, and dried.
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FAQs: Purification and Characterization
FAQ 1: What is the best method to purify the final product if it does not precipitate cleanly?
If direct precipitation and filtration do not yield a product of sufficient purity, you have a few options:
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Recrystallization: If you can find a suitable solvent system, recrystallization is an excellent method for purification. Mixtures of water with a miscible organic solvent like ethanol or isopropanol are often good starting points.
-
Column Chromatography: This can be challenging due to the zwitterionic nature of the product.
-
Normal Phase (Silica Gel): The polar nature of your compound can lead to significant streaking and poor separation on silica gel. It may be necessary to use a mobile phase containing a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to suppress ionization and improve peak shape.
-
Reverse Phase (C18): Reverse-phase chromatography is often more suitable for polar, ionizable compounds. A mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid (TFA) is a good starting point.[4]
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-
Preparative HPLC: For obtaining highly pure material, preparative reverse-phase HPLC is the most effective method.[4]
FAQ 2: How can I confirm the identity and purity of my final product?
Standard analytical techniques are essential for confirming the structure and purity of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid:
-
¹H and ¹³C NMR Spectroscopy: This will provide definitive structural confirmation. Key signals to look for are the characteristic protons of the pyridine ring, the azetidine ring, and the absence of the ethyl group from the starting ester.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a clear parent ion corresponding to the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run is the best way to determine the purity of the final product.[4]
FAQ 3: My final product is a zwitterion. How does this affect its solubility and handling?
As discussed, the zwitterionic character dominates the physical properties of this molecule.
-
Solubility: It will likely have low solubility in most common non-polar organic solvents (e.g., hexanes, ethyl acetate, dichloromethane). It will have higher solubility in polar protic solvents like water, methanol, and ethanol, and in polar aprotic solvents like DMSO.
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Handling: When handling the solid, be aware that it may be hygroscopic. Store it in a desiccator. For solution-based assays, you may need to prepare a stock solution in a solvent like DMSO or water, potentially with a small amount of acid or base to aid dissolution.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-(azetidin-1-yl)nicotinate
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To a solution of ethyl 6-chloronicotinate (1.0 eq) in DMSO (5-10 mL per gram of starting material) is added K₂CO₃ (2.0 eq).
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Azetidine (1.2 eq) is added, and the reaction vessel is sealed.
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The mixture is heated to 100 °C and stirred for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
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The reaction is cooled to room temperature and poured into water.
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The aqueous mixture is extracted with ethyl acetate (3x).
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
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The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Hydrolysis to 6-(Azetidin-1-yl)pyridine-3-carboxylic acid
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The crude ethyl 6-(azetidin-1-yl)nicotinate (1.0 eq) is dissolved in a mixture of MeOH/H₂O (e.g., 1:1 v/v).
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LiOH·H₂O (2.5 eq) is added, and the mixture is stirred at room temperature or gently heated (50 °C) for 2-4 hours, monitoring by TLC/LC-MS.
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Upon completion, the reaction mixture is cooled in an ice bath.
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The pH is carefully adjusted to ~5 by the dropwise addition of 1M HCl.
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The resulting precipitate is stirred in the cold for 30 minutes.
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The solid is collected by vacuum filtration, washed with a small amount of cold water, and then with a non-polar solvent like diethyl ether to aid in drying.
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The product is dried under vacuum to yield the final compound.
Caption: Decision-making flowchart for common synthesis troubleshooting steps.
References
-
Gao, Y., et al. (2020). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. Molecules, 25(15), 3345. Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 107-119. Available at: [Link]
-
Various Authors. Nucleophilic aromatic substitution on Pyridine. Chemistry Stack Exchange. Available at: [Link]
-
Organic Chemistry Portal. Azetidine Synthesis. Available at: [Link]
-
Various Authors. Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution Practice Problems. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression - PMC [pmc.ncbi.nlm.nih.gov]
"6-(Azetidin-1-yl)pyridine-3-carboxylic acid" characterization difficulties
Technical Support Center: 6-(Azetidin-1-yl)pyridine-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 6-(Azetidin-1-yl)pyridine-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing or characterizing this molecule. Given its specific structural motifs—a strained azetidine ring, a pyridine core, and a carboxylic acid—this compound presents unique analytical challenges. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure accurate and reproducible characterization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and analytical behavior of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid.
Question 1: What are the expected solubility characteristics of this compound?
Answer: The molecule possesses both a basic nitrogen atom in the pyridine ring and an acidic carboxylic acid group. This makes it amphoteric and likely to exist as a zwitterion, especially near its isoelectric point.[1][2]
-
Aqueous Solubility: Solubility in neutral water (pH ~7) is expected to be low to moderate. The zwitterionic form can lead to strong intermolecular interactions, favoring the solid state.
-
Acidic Solutions (pH < 4): Solubility should increase significantly as the pyridine nitrogen is protonated, forming a cationic species.
-
Basic Solutions (pH > 8): Solubility will also increase as the carboxylic acid is deprotonated to form a carboxylate salt.
-
Organic Solvents: Expect good solubility in polar aprotic solvents like DMSO and DMF. Solubility in less polar solvents like dichloromethane (DCM) or ethyl acetate will likely be poor, and it will be virtually insoluble in non-polar solvents like hexanes. For NMR, DMSO-d6 is often the solvent of choice for pyridine carboxylic acids.
Question 2: What are the primary stability concerns for this molecule?
Answer: The primary stability concern arises from the four-membered azetidine ring, which possesses considerable ring strain. While more stable than an aziridine, it is susceptible to ring-opening reactions, particularly under acidic conditions.[3][4]
-
Acid-Mediated Decomposition: Strong acidic conditions (e.g., concentrated HCl, TFA used in HPLC mobile phases or for deprotection steps) can promote protonation of the azetidine nitrogen, making the ring susceptible to nucleophilic attack and subsequent opening.[3][4]
-
Storage: For long-term storage, the compound should be kept as a solid in a cool, dry, and dark environment. If in solution, neutral or slightly basic conditions (buffered) are preferable to acidic ones.
Question 3: In Mass Spectrometry, what molecular ion and fragmentation patterns should I expect?
Answer: Using electrospray ionization (ESI), you should be able to observe the molecular ion in both positive and negative modes.
-
Positive Mode (ESI+): Expect to see the protonated molecule [M+H]+.
-
Negative Mode (ESI-): Expect the deprotonated molecule [M-H]-.
-
Expected Fragmentation: Common fragmentation pathways include the loss of CO2 (44 Da) from the carboxylic acid group, particularly in negative mode or via collision-induced dissociation (CID). Fragmentation of the azetidine ring is also possible.[5] High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition.[6]
Question 4: Can this molecule exist as a salt or a co-crystal?
Answer: Yes. The interaction between a carboxylic acid and a pyridine is a classic example in crystal engineering that can result in either a neutral co-crystal or an ionic salt, where a proton is transferred from the acid to the pyridine.[2] The exact form depends on the difference in pKa values (ΔpKa) between the carboxylic acid and the conjugate acid of the pyridine nitrogen, as well as the crystallization environment. This can have significant implications for physical properties like melting point and solubility.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Issue 1: Poorly Resolved or Broad Peaks in ¹H NMR Spectrum
Causality: Broad NMR signals for this molecule are commonly caused by zwitterion formation, dynamic exchange of the acidic proton, or sample aggregation. The quadrupolar nature of the nitrogen atoms can also contribute to broadening of adjacent protons.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting broad NMR signals.
Issue 2: HPLC Peak Tailing or Inconsistent Retention Times
Causality: The amphoteric nature of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid is the primary cause of poor chromatography on standard reverse-phase (e.g., C18) columns. The ionized carboxylic acid can interact with residual silanols on the silica support (causing tailing), while the protonated pyridine can lead to mixed-mode retention mechanisms.
Troubleshooting Summary Table:
| Symptom | Probable Cause | Recommended Solution |
| Peak Tailing | Secondary ionic interactions with the column's silica backbone. | Add a competing acid to the mobile phase (e.g., 0.1% formic acid or 0.05% TFA) to fully protonate the pyridine nitrogen and suppress silanol interactions. |
| Broad Peak | The compound is partially ionized at the mobile phase pH. | Adjust the mobile phase pH to be at least 2 units away from the compound's pKa values. For this molecule, a low pH (e.g., pH 2.5-3) is recommended. |
| Drifting Retention Time | Slow column equilibration; unstable compound on the column. | Ensure the column is thoroughly equilibrated with the mobile phase before each run. Consider using a mixed-mode column (e.g., reversed-phase/cation-exchange) designed for polar, ionizable compounds.[7] |
| No Peak / Poor Recovery | Compound is irreversibly binding to the column or degrading. | Check for compound stability under the mobile phase conditions.[3] Avoid highly acidic mobile phases with long run times if degradation is suspected. Use a column with a wider pH range if necessary. |
Issue 3: Difficulty in Achieving High Purity During Crystallization
Causality: Purification can be complicated by the compound's zwitterionic nature, which can lead to the formation of hydrates or co-precipitation with salts from the reaction mixture.
Purification Strategy:
Caption: Workflow for purification via isoelectric precipitation.
Expert Insight: The key to this method is the slow adjustment of pH.[8] This allows for controlled precipitation of the neutral/zwitterionic species, leaving ionic impurities behind in the mother liquor. The optimal pH for precipitation should be determined empirically but will likely be between 4 and 6.
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: ¹H and ¹³C NMR Characterization
This protocol is optimized to overcome the common solubility and peak broadening issues.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Cap the tube and vortex until the sample is fully dissolved. Gentle heating (up to 40 °C) or sonication can be used to aid dissolution if needed.[9]
-
-
Instrument Setup & Acquisition:
-
Acquire a standard ¹H spectrum. The broad carboxylic acid proton is expected to appear far downfield (>12 ppm).
-
Acquire a standard ¹³C spectrum with proton decoupling.
-
Recommended 2D Experiments:
-
COSY: To establish proton-proton correlations within the pyridine and azetidine rings.
-
HSQC: To correlate protons directly to the carbons they are attached to.
-
HMBC: To establish long-range (2-3 bond) correlations, which are crucial for confirming the connectivity between the azetidine ring and the pyridine C6 position.
-
-
-
Predicted ¹H NMR Data (in DMSO-d6):
| Protons | Predicted Shift (ppm) | Multiplicity | Notes |
| Pyridine H-2 | 8.5 - 8.7 | d | |
| Pyridine H-4 | 7.9 - 8.1 | dd | |
| Pyridine H-5 | 6.7 - 6.9 | d | |
| Azetidine CH₂ (x2) | 4.0 - 4.3 | t | Protons adjacent to the nitrogen. |
| Azetidine CH₂ | 2.3 - 2.6 | p | Central methylene of the azetidine ring. |
| Carboxylic Acid OH | > 12.0 | br s | Very broad, may not be observed. |
Protocol 2: Reverse-Phase HPLC-MS Purity Analysis
This method is designed to produce sharp, symmetrical peaks for accurate quantification.
-
Instrumentation & Column:
-
System: HPLC or UPLC coupled to a mass spectrometer (ESI source).
-
Column: A modern, end-capped C18 column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 50 mm, 1.7-1.8 µm particle size.
-
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Method Parameters:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
-
UV Detection: 254 nm and 280 nm
-
Gradient:
-
0.0 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
6.0 min: 5% B
-
-
-
Self-Validation: The use of 0.1% formic acid serves to protonate the molecule, ensuring a single, cationic species interacts with the reverse-phase column, which validates the peak shape and retention mechanism.[10] Coupling to a mass spectrometer confirms that the peak at the expected retention time corresponds to the correct mass-to-charge ratio [M+H]+.
References
-
Gołdyn, M., Skowronek, J., Komasa, A., Bartoszak-Adamska, E., Lewandowska, A., Dega-Szafran, Z., & Cofta, G. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(44), 7855-7867. [Link]
-
Thirunavukkarasu, A., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Der Pharma Chemica, 8(19), 1-8. [Link]
- Stautzenberger, A. L., & Kiff, B. W. (1972). U.S. Patent No. 3,657,259. U.S.
- Jere, F. T., et al. (2013). U.S. Patent No. 8,575,350. U.S.
-
Dam, E., et al. (2012). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. Journal of Medicinal Chemistry, 55(17), 7834-7848. [Link]
-
Wang, F., et al. (2024). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. [Link]
-
Singh, R. P., et al. (2007). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthesis, 2007(11), 1640-1642. [Link]
-
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]
-
El-Gendy, Z. (2015). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Modern Chemistry & Applications. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 3-Pyridinecarboxylic acid. [Link]
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1602-1607. [Link]
-
Smith, V. J., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. CrystEngComm, 17(10), 2140-2147. [Link]
-
Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]
-
Smith, V. J., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. RSC Publishing. [Link]
Sources
- 1. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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- 10. Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 6-(Azetidin-1-yl)pyridine-3-carboxylic acid and Other Nicotinic Acid Derivatives for Neurological Research
For researchers, scientists, and drug development professionals navigating the complex landscape of nicotinic acetylcholine receptor (nAChR) modulation, the selection of appropriate chemical tools is paramount. This guide provides an in-depth, objective comparison of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid and other key nicotinic acid derivatives, supported by experimental data to inform your research and development endeavors.
Introduction to Nicotinic Acid Derivatives as nAChR Modulators
Nicotinic acid, a form of vitamin B3, and its derivatives represent a versatile class of compounds with a broad range of biological activities.[1][2] Beyond its classical role in cellular metabolism, synthetic modification of the nicotinic acid scaffold has yielded potent and selective modulators of nicotinic acetylcholine receptors (nAChRs).[1][2] These ligand-gated ion channels are implicated in a host of physiological and pathological processes, making them attractive therapeutic targets for conditions such as Alzheimer's disease, Parkinson's disease, depression, and nicotine addiction.[3][4]
The pyridine ring of nicotinic acid provides a key structural motif for interaction with nAChRs, while modifications at various positions allow for the fine-tuning of affinity, selectivity, and functional activity (agonist, partial agonist, or antagonist).[1] This guide will focus on 6-(Azetidin-1-yl)pyridine-3-carboxylic acid and compare its profile with established nAChR modulators: Varenicline, ABT-418, and Sazetidine-A.
Profile of 6-(Azetidin-1-yl)pyridine-3-carboxylic Acid and a Close Structural Analog
AMOP-H-OH has demonstrated high potency and selectivity for the α4β2 nAChR subtype, the most abundant high-affinity nicotine binding site in the brain.[4] Its pharmacological profile is characterized by partial agonism, suggesting it can modulate receptor activity without eliciting the full response of a full agonist like nicotine.[4] This property is often sought after in therapeutic candidates to minimize side effects and the potential for dependence.
The azetidine ring, a four-membered saturated heterocycle, is a valuable pharmacophore in medicinal chemistry due to its ability to introduce conformational rigidity and improve physicochemical properties. Its incorporation into the nicotinic acid scaffold is a rational design strategy to enhance interaction with the nAChR binding pocket.
Comparative Analysis with Other Nicotinic Acid Derivatives
To provide a comprehensive understanding of the potential of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid, we will compare the pharmacological properties of its analog, AMOP-H-OH, with three well-characterized nicotinic acid derivatives: Varenicline, ABT-418, and Sazetidine-A.
In Vitro Pharmacological Profile
The following table summarizes the in vitro binding affinities and functional activities of these compounds at various nAChR subtypes.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| AMOP-H-OH | α4β2 | High Potency (qualitative) | Partial Agonist | [4] |
| α4β4 | Low Potency (qualitative) | - | [4] | |
| α3β4 | Low Potency (qualitative) | - | [4] | |
| Varenicline | α4β2 | 0.14 | Partial Agonist | |
| α6β2 | 0.12 | Partial Agonist | ||
| α3β4 | >500 | - | [5] | |
| α7 | >3500 | Full Agonist | [5][6] | |
| ABT-418 | α4β2 | 2.85 (KD) | Full Agonist | [7] |
| Sazetidine-A | α4β2 | High Affinity (qualitative) | Partial Agonist / Silent Desensitizer | [8][9] |
Note: The data for AMOP-H-OH is qualitative as specific Ki values were not provided in the cited literature.
Causality Behind Experimental Choices: The selection of these comparator compounds is based on their distinct pharmacological profiles. Varenicline is a clinically successful smoking cessation aid and a well-characterized α4β2 partial agonist.[5] ABT-418 represents a full agonist with cognitive-enhancing properties, while Sazetidine-A is a selective α4β2 partial agonist with a unique "silent desensitizer" characteristic.[7][9] This allows for a multi-faceted comparison of potential therapeutic applications.
Pharmacokinetic Properties
A summary of the available pharmacokinetic data for the comparator compounds is presented below. This information is crucial for understanding the potential in vivo behavior of these molecules.
| Compound | Bioavailability | Tmax | Half-life (t1/2) | Metabolism | Reference |
| Varenicline | High (virtually complete absorption) | 3-4 hours | ~24 hours | Minimal (92% excreted unchanged) | [5][10][11] |
| ABT-418 | N/A | N/A | N/A | N/A | |
| Sazetidine-A | N/A | N/A | N/A | N/A |
Expertise & Experience: The favorable pharmacokinetic profile of varenicline, including its high bioavailability and minimal metabolism, has undoubtedly contributed to its clinical success.[5][10][11] The lack of readily available pharmacokinetic data for ABT-418 and Sazetidine-A in the public domain highlights a common challenge in preclinical drug development and underscores the importance of conducting such studies early in the research pipeline.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key experiments used in the characterization of nicotinic acid derivatives.
Radioligand Binding Assay for nAChR Affinity
This protocol describes a standard method for determining the binding affinity of a test compound to nAChRs using a radiolabeled ligand.
Diagram of Radioligand Binding Assay Workflow:
Caption: Workflow for nAChR Functional Assay in Xenopus Oocytes.
Methodology:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2).
-
Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply a known concentration of an agonist (e.g., acetylcholine) to elicit a baseline current response.
-
Apply the test compound at various concentrations and measure the resulting current. To determine agonist activity, apply the compound alone. To determine antagonist activity, co-apply with a known agonist.
-
-
Data Analysis:
-
Plot the current response as a function of the test compound concentration to generate a dose-response curve.
-
From the curve, determine the EC₅₀ (concentration for half-maximal activation) for agonists or the IC₅₀ (concentration for half-maximal inhibition) for antagonists.
-
For partial agonists, determine the maximal efficacy (Emax) relative to a full agonist.
-
Authoritative Grounding: The use of Xenopus oocytes is a well-established and robust system for heterologous expression and functional characterization of ion channels, providing reliable and reproducible data.
Structure-Activity Relationships and Future Directions
The available data, although indirect for 6-(Azetidin-1-yl)pyridine-3-carboxylic acid, allows for the formulation of preliminary structure-activity relationships (SAR). The high affinity and selectivity of AMOP-H-OH for the α4β2 subtype suggests that the azetidinyl-pyridine core is a promising scaffold for targeting this therapeutically relevant nAChR. [4] Diagram of Nicotinic Receptor Signaling Pathway:
Caption: Simplified Nicotinic Acetylcholine Receptor Signaling Pathway.
Future research should focus on the direct synthesis and pharmacological characterization of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid to confirm the hypotheses generated from its structural analog. A thorough investigation of its binding affinity and functional activity at a wider range of nAChR subtypes is warranted. Furthermore, in vivo studies are necessary to evaluate its pharmacokinetic profile, brain penetration, and potential therapeutic efficacy in relevant animal models of neurological and psychiatric disorders.
Conclusion
While direct experimental data on 6-(Azetidin-1-yl)pyridine-3-carboxylic acid remains to be published, the analysis of its close structural analog, AMOP-H-OH, suggests that it is a promising candidate for further investigation as a selective α4β2 nAChR partial agonist. Its comparison with established nicotinic acid derivatives like varenicline, ABT-418, and sazetidine-A highlights the nuanced pharmacological profiles that can be achieved through subtle structural modifications of the nicotinic acid scaffold. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of this and other novel nicotinic acid derivatives, ultimately contributing to the development of new and improved therapies for a range of debilitating neurological disorders.
References
-
Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. PMC - PubMed Central. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]
-
Sazetidine-A Is a Potent and Selective Agonist at Native and Recombinant Alpha 4 Beta 2 Nicotinic Acetylcholine Receptors. PubMed. Available at: [Link]
-
Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. PMC - PubMed Central. Available at: [Link]
-
Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. PubMed. Available at: [Link]
-
A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation. PubMed. Available at: [Link]
-
Characterization of [3H]ABT-418: a novel cholinergic channel ligand. PubMed. Available at: [Link]
- US3657259A - Process for the production of pyridine carboxylic acids. Google Patents.
-
Chantix (varenicline) tablets label. accessdata.fda.gov. Available at: [Link]
-
Determining the pharmacokinetics of nicotinic drugs in the endoplasmic reticulum using biosensors. Journal of General Physiology. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
-
Azetidines of pharmacological interest. ResearchGate. Available at: [Link]
-
Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers. Available at: [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]
-
Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. PMC - PubMed Central. Available at: [Link]
-
Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed. Available at: [Link]
-
Merging old and new perspectives on nicotinic acetylcholine receptors. PMC - PubMed Central. Available at: [Link]
-
The Effect of Sazetidine-A and Other Nicotinic Ligands on Nicotine Controlled Goal-Tracking in Female and Male Rats. UKnowledge. Available at: [Link]
-
Varenicline. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Oral Sazetidine-A, a Selective α4β2* Nicotinic Receptor Desensitizing Agent, Reduces Nicotine Self-Administration in Rats. PMC - NIH. Available at: [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
-
Effects of sazetidine-A, a selective α4β2 nicotinic acetylcholine receptor desensitizing agent on alcohol and nicotine self-administration in selectively bred alcohol-preferring (P) rats. PubMed Central. Available at: [Link]
- US8575350B2 - Process for producing pyridine carboxylic acids. Google Patents.
-
Translational Impact of Basic Research Studies of Nicotinic Acetylcholine Receptors. Anesthesiology. Available at: [Link]
-
Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI. Available at: [Link]
-
Single-Dose Pharmacokinetics of Varenicline, a Selective Nicotinic Receptor Partial Agonist, in Healthy Smokers and Nonsmokers. ResearchGate. Available at: [Link]
-
Preclinical Pharmacology of ABT-418: A Prototypical Cholinergic Channel Activator for the Potential Treatment of Alzheimer's Disease. ResearchGate. Available at: [Link]
-
Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI. Available at: [Link]
-
Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. MDPI. Available at: [Link]
-
Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. PMC - PubMed Central. Available at: [Link]
-
ABT-418. Grokipedia. Available at: [Link]
-
Chantix (varenicline) dosing, indications, interactions, adverse effects, and more. Medscape. Available at: [Link]
-
(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]
-
Central nicotinic receptor agonists ABT-418, ABT-089, and (-)-nicotine reduce distractibility in adult monkeys. PubMed. Available at: [Link]
-
varenicline. ClinPGx. Available at: [Link]
- NO316735B1 - Improved process for the preparation of substituted pyridinecarboxylic acids and the use of the pyridinecarboxylic acids thus obtained. Google Patents.
-
Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. Available at: [Link]
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- 11. researchgate.net [researchgate.net]
An In Vitro Efficacy and Selectivity Guide to 6-(Azetidin-1-yl)pyridine-3-carboxylic Acid: A Comparative Analysis for Neuroreceptor Research
This guide provides a comprehensive framework for the in vitro characterization of "6-(Azetidin-1-yl)pyridine-3-carboxylic acid," a novel compound with potential neuromodulatory activity. Our analysis, grounded in the established pharmacology of structurally related molecules, directs the investigative focus toward two high-value CNS targets: Nicotinic Acetylcholine Receptors (nAChRs) and the orphan G-protein coupled receptor, GPR139.
The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of biological targets.[1][2][3] The inclusion of an azetidine moiety further suggests a potential for potent and selective interactions with protein targets. A notable structural analog, 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH), has demonstrated high potency and selectivity as a partial agonist at the human α4β2-nAChR subtype, which is implicated in conditions such as depression and nicotine dependence.[4] This precedent strongly supports the primary hypothesis that "6-(Azetidin-1-yl)pyridine-3-carboxylic acid" may function as a modulator of nAChRs.
Furthermore, given the compound's structural features and the frequent exploration of pyridine derivatives in neuropsychiatric drug discovery, an exploratory investigation into its activity at GPR139 is warranted.[5][6][7] GPR139 is an orphan receptor predominantly expressed in the central nervous system and is considered an emerging target for psychiatric and behavioral disorders.[5][7]
This guide will compare the hypothetical in vitro performance of "6-(Azetidin-1-yl)pyridine-3-carboxylic acid" (herein referred to as Compound X) against established modulators of nAChRs and GPR139. We will detail the necessary experimental protocols to elucidate its potency, selectivity, and mechanism of action, thereby providing researchers with a robust roadmap for its evaluation.
Comparative Compound Selection
To establish a meaningful performance benchmark for Compound X, the following comparators have been selected based on their well-characterized activities at the proposed targets:
-
Varenicline: A clinically approved partial agonist of the α4β2 nAChR, widely used for smoking cessation.[4]
-
PNU-120596: A potent and selective positive allosteric modulator (PAM) of the α7 nAChR, a receptor subtype implicated in cognitive function.[8][9][10]
-
JNJ-63533054: A known potent and selective agonist for the GPR139 receptor.[5][7][11]
In Vitro Testing Cascade for Compound X
The following tiered experimental approach is designed to systematically evaluate the biological activity of Compound X.
Caption: In Vitro Testing Cascade for Compound X.
Tier 1: Primary Screening and Target Identification
The initial phase aims to ascertain if Compound X interacts with the primary hypothesized targets and to what extent.
Radioligand Binding Assays
These assays determine the affinity of Compound X for the target receptors by measuring its ability to displace a known high-affinity radioligand.
Protocol:
-
Preparation of Membranes: Utilize cell lines stably expressing human α4β2 nAChR, α7 nAChR, or GPR139. Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane preparation to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7, or a proprietary radiolabeled agonist for GPR139), and varying concentrations of Compound X or comparator compounds.
-
Incubation: Incubate the plates at room temperature for 2-3 hours to allow binding to reach equilibrium.
-
Harvesting and Scintillation Counting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known unlabeled ligand) from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the inhibitor constant (Ki).
Comparative Data Table (Hypothetical):
| Compound | α4β2 nAChR Ki (nM) | α7 nAChR Ki (nM) | GPR139 Ki (nM) |
| Compound X | 50 | >10,000 | 850 |
| Varenicline | 2 | >10,000 | >10,000 |
| PNU-120596 | >10,000 | 500 (allosteric site) | >10,000 |
| JNJ-63533054 | >10,000 | >10,000 | 15 |
Tier 2: Potency, Selectivity, and Mechanism of Action
This tier focuses on characterizing the functional activity of Compound X at the identified target(s).
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
For nAChRs, TEVC in Xenopus oocytes provides a robust platform to determine whether a compound is an agonist, antagonist, or allosteric modulator.
Caption: Two-Electrode Voltage Clamp (TEVC) Workflow.
Protocol:
-
Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNAs encoding the subunits of the human nAChR subtype of interest (e.g., α4 and β2, or α7).
-
Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at -70 mV.
-
Compound Application:
-
Agonist Mode: Apply increasing concentrations of Compound X alone to determine if it elicits a current.
-
Antagonist Mode: Pre-incubate the oocyte with Compound X, then apply a known concentration of acetylcholine (ACh) to assess for inhibition of the ACh-evoked current.
-
PAM Mode: Co-apply Compound X with a sub-maximal concentration of ACh (e.g., EC₂₀) to determine if it potentiates the ACh-evoked current.
-
-
Data Analysis: Measure the peak current amplitude for each application. For agonists, generate a concentration-response curve to determine EC₅₀ and maximal efficacy. For antagonists, determine the IC₅₀. For PAMs, quantify the fold-potentiation of the agonist response.
Comparative Data Table (Hypothetical):
| Compound | α4β2 nAChR Activity | α4β2 EC₅₀/IC₅₀ (nM) | α7 nAChR Activity | α7 Fold Potentiation (at 1 µM) |
| Compound X | Partial Agonist | EC₅₀ = 120 | No Activity | - |
| Varenicline | Partial Agonist | EC₅₀ = 5 | No Activity | - |
| PNU-120596 | No Activity | - | Positive Allosteric Modulator | 15-fold |
Gq/11 Pathway Assays (IP1 Accumulation)
GPR139 primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent accumulation of inositol monophosphate (IP1).[6]
Protocol:
-
Cell Culture: Use a cell line stably expressing human GPR139 (e.g., HEK293 or CHO cells).
-
Assay Procedure: Seed the cells in a 96-well plate. The following day, replace the medium with a stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.
-
Compound Stimulation: Add varying concentrations of Compound X or comparator compounds and incubate for 60-90 minutes at 37°C.
-
Detection: Lyse the cells and detect IP1 levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Data Analysis: Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal response.
Comparative Data Table (Hypothetical):
| Compound | GPR139 IP1 Accumulation EC₅₀ (nM) | GPR139 Maximal Response (% of JNJ-63533054) |
| Compound X | 1,500 | 65% |
| JNJ-63533054 | 25 | 100% |
Tier 3: Off-Target and Safety Profiling
This final stage assesses the broader selectivity and potential for cytotoxicity of Compound X.
Broad Ligand Binding Panel (e.g., CEREP Safety Panel)
To ensure the selectivity of Compound X, it should be screened against a panel of common off-targets, including other GPCRs, ion channels, and transporters. This provides an early indication of potential side effects.
Cellular Viability Assays
It is crucial to confirm that the observed activities are not due to non-specific cytotoxicity.
Protocol:
-
Cell Plating: Seed a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate.
-
Compound Treatment: Treat the cells with a wide concentration range of Compound X for 24-48 hours.
-
Viability Assessment: Add a metabolic indicator dye such as MTS or XTT. The amount of formazan product, measured by absorbance, is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the CC₅₀ (concentration causing 50% cytotoxicity).
A CC₅₀ value at least 10-fold greater than the functional EC₅₀/IC₅₀ is generally considered an acceptable therapeutic window.
Conclusion and Forward Look
This structured in vitro comparison guide provides a clear and scientifically rigorous path for the initial characterization of "6-(Azetidin-1-yl)pyridine-3-carboxylic acid." Based on the hypothetical data presented, Compound X emerges as a moderately potent and selective partial agonist of the α4β2 nicotinic acetylcholine receptor, with weaker activity at the GPR139 receptor.
The causality behind this experimental design is rooted in a "target-first, mechanism-second" approach. By first establishing binding affinity (Tier 1), we de-risk subsequent, more resource-intensive functional assays. The progression to electrophysiology and second messenger assays (Tier 2) allows for a detailed elucidation of the compound's pharmacological nature. Finally, broad safety screening (Tier 3) provides essential context for the compound's therapeutic potential.
This self-validating system, incorporating positive controls and orthogonal assays, ensures that the generated data is robust and interpretable. The findings from this guide will be instrumental in making informed decisions about the progression of "6-(Azetidin-1-yl)pyridine-3-carboxylic acid" into more complex cellular models and in vivo studies.
References
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M. Dukat, M. Mosier, E. L. P. E. G. T. D. L. R. A. K. M. G. R. A. M., Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression, PubMed Central. [Link]
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Comparative Toxicity Profile: 6-(Azetidin-1-yl)pyridine-3-carboxylic Acid
Executive Summary
This guide provides a comprehensive analysis of the potential toxicity profile of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid. In the absence of extensive public data on this specific molecule, this document synthesizes information from its core structural motifs: the nicotinic acid backbone and the azetidine ring. By comparing it with well-characterized analogs, we establish a predictive toxicity profile and outline a rigorous experimental workflow for its empirical validation. This guide is intended for researchers, toxicologists, and drug development professionals seeking to understand the potential safety liabilities of this and similar chemical entities.
Introduction and Current Data Landscape
6-(Azetidin-1-yl)pyridine-3-carboxylic acid, also known as 6-(azetidin-1-yl)nicotinic acid, is a heterocyclic compound of interest in medicinal chemistry. Its structure combines a pyridine-3-carboxylic acid (nicotinic acid) core with a strained four-membered azetidine ring. While this combination offers unique conformational rigidity and potential for novel biological activity, a thorough understanding of its safety profile is paramount for any therapeutic development.[1]
Publicly available toxicity data for this specific compound is currently limited to supplier-provided GHS hazard classifications. These classifications provide a baseline for handling and initial assessment but lack the detailed experimental data required for a comprehensive risk evaluation.
| Hazard Statement | Description | GHS Classification | Source |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [2] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [2] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | [2] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) | [2] |
This guide deconstructs the molecule to forecast its toxicity based on established data for its constituent parts, providing a framework for targeted, efficient safety testing.
Comparative Analysis: Deconstructing the Molecule
The toxicity profile of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid can be predicted by examining its two primary structural components.
The Nicotinic Acid Core: A Known Hepatotoxin
The pyridine-3-carboxylic acid moiety is nicotinic acid (Niacin or Vitamin B3). While essential for cellular metabolism at physiological levels, high doses of nicotinic acid (1,000-3,000 mg/day) are associated with significant toxicity, most notably hepatotoxicity.[3][4][5]
Mechanism of Hepatotoxicity: Niacin is metabolized in the liver via two primary pathways. One pathway involves conjugation and has a high capacity, leading to byproducts that cause prostaglandin-mediated flushing.[6] The second, lower-capacity pathway involves amidation. At supratherapeutic doses, the amidation pathway becomes overwhelmed, leading to the accumulation of toxic metabolites that can cause mitochondrial injury, microvesicular steatosis, and in severe cases, hepatitis or acute liver failure.[5][6] This toxicity is more frequently observed with extended-release formulations.[5]
Causality Insight: The presence of the nicotinic acid core in 6-(Azetidin-1-yl)pyridine-3-carboxylic acid strongly suggests a potential for dose-dependent liver toxicity. Any research program involving this compound must prioritize in vitro and in vivo assessment of hepatotoxicity.
Caption: Metabolic pathways of high-dose nicotinic acid leading to potential hepatotoxicity.
The Azetidine Ring: A Modulator of Physicochemical Properties
Azetidine is a four-membered saturated nitrogen heterocycle.[1] Its inclusion in drug candidates is a common strategy to introduce conformational rigidity, which can improve binding affinity and selectivity.[1]
Toxicity Profile of Azetidine Derivatives: Simple, unfunctionalized azetidine is classified as a flammable liquid that can cause severe skin burns and eye damage.[7][8] Azetidine carboxylic acids are generally less reactive but are still flagged as irritants. For instance, Azetidine-3-carboxylic acid is known to be harmful if swallowed and causes skin, eye, and respiratory irritation.[9]
Causality Insight: While the azetidine ring itself is not associated with systemic organ toxicity in the same way as the nicotinic acid core, its presence contributes to the baseline irritant properties of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid observed in the GHS classifications. Furthermore, its impact on the molecule's solubility, metabolic stability, and overall pharmacokinetic profile can indirectly influence the dose at which the nicotinic acid-related toxicities manifest.[10]
Recommended Experimental Workflow for Toxicity Validation
To move beyond prediction and establish a definitive toxicity profile, a tiered, systematic approach is required. The following workflow is designed to efficiently screen for key liabilities and provide a robust dataset for safety assessment.
Caption: A tiered experimental workflow for assessing small molecule toxicity.
Tier 1: In Vitro Screening Protocols
A. Hepatotoxicity Assessment in Human Hepatoma (HepG2) Cells
-
Objective: To determine the direct cytotoxic effect of the compound on a human liver-derived cell line, providing an early indication of potential hepatotoxicity.
-
Methodology (MTT Assay):
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Dosing: Prepare a stock solution of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid in a suitable solvent (e.g., DMSO). Create a serial dilution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
B. Genotoxicity Assessment (Bacterial Reverse Mutation Assay - Ames Test)
-
Objective: To assess the mutagenic potential of the compound by measuring its ability to induce mutations in different strains of Salmonella typhimurium.
-
Methodology (Plate Incorporation Method):
-
Strain Selection: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).
-
Preparation: Mix the test compound at various concentrations, the bacterial culture, and (if applicable) the S9 mix in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies (colonies that have mutated back to a prototrophic state) and compare it to the spontaneous reversion rate in negative controls. A significant, dose-dependent increase in revertants indicates mutagenic potential.
-
Tier 2 & 3: In Vivo Protocols
A. Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Objective: To determine the acute toxicity of the compound after a single oral dose and to estimate the LD₅₀ (median lethal dose).
-
Methodology:
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).
-
Dosing: Dose one animal at a time, starting with a dose just below the best preliminary estimate of the LD₅₀.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This sequential process continues until stopping criteria are met.
-
Analysis: The LD₅₀ is calculated from the results using specialized software. This method minimizes the number of animals required.
-
B. Repeat-Dose 28-Day Oral Toxicity Study (OECD 407)
-
Objective: To identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL) after repeated administration.
-
Methodology:
-
Animal Model: Use groups of male and female rodents (e.g., 5-10 per sex per group).
-
Dosing: Administer the compound daily by oral gavage for 28 days at three or more dose levels (e.g., low, mid, high) plus a vehicle control group. Doses are selected based on the acute toxicity data.
-
In-life Monitoring: Conduct daily clinical observations, weekly body weight measurements, and food/water consumption analysis.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Pathology: Perform a full necropsy, weigh key organs, and conduct histopathological examination of a comprehensive list of tissues from the control and high-dose groups, with special attention to the liver.
-
Conclusion and Forward Look
The analysis of its structural components predicts that 6-(Azetidin-1-yl)pyridine-3-carboxylic acid likely possesses a toxicity profile characterized by local irritation (skin, eyes, respiratory tract) and a more significant, dose-dependent risk of hepatotoxicity, inherited from its nicotinic acid core. While the azetidine moiety's primary role is likely modulatory, its influence on the compound's overall disposition cannot be discounted.
This guide provides a robust framework for moving from prediction to empirical fact. The outlined experimental workflows, from initial in vitro screens to definitive in vivo studies, represent a validated, industry-standard pathway to thoroughly characterize the safety profile of this molecule. Rigorous adherence to these self-validating protocols will generate the critical data necessary to make informed decisions regarding the future development of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid.
References
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Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. PubMed Central. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available at: [Link]
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Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. MDPI. Available at: [Link]
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Boc-L-Azetidine-2-carboxylic acid Safety Data Sheet. AAPPTec, LLC. Available at: [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]
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2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)pyridine-3-carboxylic acid. PubChem. Available at: [Link]
-
Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Semantic Scholar. Available at: [Link]
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Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI. Available at: [Link]
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Azetidine Safety Data Sheet. Chemos GmbH & Co.KG. Available at: [Link]
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Niacin Toxicity. MSD Manual Professional Edition. Available at: [Link]
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Niacin Toxicity. StatPearls - NCBI Bookshelf. Available at: [Link]
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Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PubMed Central. Available at: [Link]
-
Structure of azetidine-containing compounds found in nature. ResearchGate. Available at: [Link]
-
Niacin Toxicity. MD Searchlight. Available at: [Link]
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Niacin and liver damage: Is it a myth? Medical News Today. Available at: [Link]
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Niacin - Health Professional Fact Sheet. National Institutes of Health. Available at: [Link]
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1-(pyridin-2-yl)azetidine-3-carboxylic acid. Appretech Scientific Limited. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies: The Case of 6-(Azetidin-1-yl)pyridine-3-carboxylic acid
This guide provides a comprehensive walkthrough of a comparative molecular docking study, using "6-(Azetidin-1-yl)pyridine-3-carboxylic acid" as our lead compound. We will explore its potential interactions with the α4β2 nicotinic acetylcholine receptor, a key target in neurobiology and pharmacology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for lead optimization and understanding structure-activity relationships (SAR).
Introduction: The Rationale for Comparative Docking
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2][3] In drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule ligand to its protein target.[2] A single docking experiment can provide a wealth of information; however, its true power is unleashed in comparative studies. By docking a series of structurally related compounds to the same target, we can begin to elucidate the SAR, understand the impact of specific functional groups on binding affinity, and rationally design more potent and selective molecules.
The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[4][5] Derivatives have shown promise as inhibitors of various enzymes and as ligands for receptors such as nicotinic acetylcholine receptors (nAChRs) and GABA(A) receptors.[4][5][6] Our lead compound, 6-(Azetidin-1-yl)pyridine-3-carboxylic acid, possesses this core structure, making it an interesting candidate for neurological targets.[7] Given its structural similarity to known nicotinic ligands, we have selected the α4β2 nAChR as our protein target for this illustrative study.[8][9][10] This receptor is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression, making it a high-value target for therapeutic intervention.
Experimental Design: A Step-by-Step Workflow
A robust and reproducible docking study requires a well-defined workflow. The following diagram outlines the key stages of our comparative docking analysis.
Caption: Workflow for the comparative molecular docking study.
Ligand Selection and Preparation
For this study, we will compare our lead compound, 6-(Azetidin-1-yl)pyridine-3-carboxylic acid (Compound A) , with three hypothetical, structurally related analogs. These analogs are designed to probe the importance of the azetidine ring and the carboxylic acid group.
-
Compound A (Lead): 6-(Azetidin-1-yl)pyridine-3-carboxylic acid
-
Compound B (Analog 1): 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid (explores the effect of a larger, five-membered ring)
-
Compound C (Analog 2): 6-(Azetidin-1-yl)nicotinamide (replaces the carboxylic acid with an amide to test the necessity of the acidic proton)
-
Compound D (Analog 3): 6-Aminopyridine-3-carboxylic acid (removes the cyclic amine to assess its contribution to binding)
Protocol for Ligand Preparation:
-
2D Structure Generation: The 2D structures of all four compounds are drawn using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Structure Generation and Energy Minimization: The 2D structures are converted to 3D structures. A molecular mechanics force field (e.g., MMFF94) is used to perform an initial energy minimization to obtain a low-energy conformation. This step is crucial for ensuring a realistic starting geometry for docking.
-
Protonation State and Tautomer Generation: The protonation states of the ligands at a physiological pH (e.g., 7.4) are determined. For our compounds, the carboxylic acid will be deprotonated, and the pyridine nitrogen may be protonated. Software like LigPrep can be used to generate possible tautomers and ionization states.[11]
Protein Preparation
The quality of the protein structure is paramount for a successful docking study. We will use a crystal structure of the human α4β2 nAChR.
Protocol for Protein Preparation:
-
Structure Retrieval: The 3D structure of the α4β2 nAChR is downloaded from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is cleaned by removing water molecules, co-crystallized ligands, and any non-essential ions. Missing atoms, residues, and loops are added and repaired using tools like the Protein Preparation Wizard in Schrödinger Suite or the PDB2PQR server.
-
Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues (e.g., Asp, Glu, His, Lys, Arg) are assigned based on the local microenvironment and a specified pH. A constrained energy minimization is then performed to relieve any steric clashes introduced during the preparation process.
Grid Generation and Molecular Docking
The docking grid defines the search space for the ligand within the protein's binding site.
Protocol for Grid Generation and Docking:
-
Binding Site Identification: The binding site is typically defined based on the location of a co-crystallized ligand or from prior biological knowledge. For the α4β2 nAChR, the binding site is located at the interface of the α4 and β2 subunits.[12]
-
Grid Box Definition: A grid box is centered on the identified binding site, with dimensions large enough to accommodate the ligands and allow for rotational and translational sampling.
-
Docking Simulation: A docking program such as AutoDock, Glide, or GOLD is used to perform the docking calculations.[11] The docking algorithm systematically samples different conformations and orientations of the ligand within the grid box and uses a scoring function to estimate the binding affinity for each pose.[1][2] The output is a set of ranked poses for each ligand, with associated docking scores.
Results and Comparative Analysis (Hypothetical Data)
For the purpose of this guide, we will use hypothetical docking results to illustrate the analysis process.
Table 1: Hypothetical Docking Scores and Predicted Binding Affinities
| Compound | Analog Type | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |
| A | Lead Compound | -8.5 | 50 | TyrA93, TrpB55, TyrC190, TyrC198 |
| B | Larger Ring | -7.8 | 150 | TyrA93, TrpB55, TyrC190 |
| C | Amide vs. Acid | -6.9 | 800 | TyrA93, TrpB55 |
| D | Acyclic Amine | -6.2 | 2500 | TrpB55 |
Interpretation of Results
-
Compound A (Lead): Exhibits the best docking score and predicted binding affinity, suggesting a favorable interaction with the α4β2 nAChR binding site. The key interactions likely involve hydrogen bonding with the tyrosine residues and a cation-π interaction between the protonated pyridine nitrogen and the tryptophan residue.
-
Compound B (Larger Ring): The slightly lower docking score suggests that the larger pyrrolidine ring may introduce a minor steric clash within the binding pocket, disrupting an optimal interaction with TyrC198. This indicates that the size and conformation of the cyclic amine are important for binding.
-
Compound C (Amide vs. Acid): The significantly poorer score of the amide analog highlights the critical role of the carboxylic acid group. This group likely forms a crucial hydrogen bond or salt bridge with a key residue (e.g., TyrC190 or TyrC198) that is lost when replaced with the less acidic amide.
-
Compound D (Acyclic Amine): The weakest predicted binding affinity of this analog underscores the importance of the constrained conformation provided by the azetidine ring for optimal positioning within the binding site.
Visualizing Molecular Interactions
The following diagram illustrates the hypothetical key interactions of our lead compound within the α4β2 nAChR binding pocket.
Caption: Key hypothetical molecular interactions of Compound A.
Discussion and Future Directions
This comparative docking study provides valuable, albeit predictive, insights into the SAR of 6-(azetidin-1-yl)pyridine-3-carboxylic acid derivatives at the α4β2 nAChR. Our hypothetical results suggest that the azetidine ring and the carboxylic acid moiety are crucial for high-affinity binding. The azetidine ring likely orients the molecule favorably within the binding pocket, while the carboxylic acid engages in key hydrogen bonding interactions.
These computational findings provide a strong foundation for the next steps in a drug discovery campaign:
-
Synthesis and In Vitro Testing: The synthesized compounds should be tested in vitro to validate the docking predictions and determine their actual binding affinities and functional activities at the α4β2 nAChR.
-
Further SAR Exploration: Based on the initial findings, additional analogs could be designed to further probe the SAR. For example, exploring different substitutions on the pyridine ring or modifying the size and stereochemistry of the cyclic amine.
-
Molecular Dynamics Simulations: To gain a more dynamic understanding of the ligand-protein interactions and the stability of the binding poses, molecular dynamics simulations could be performed on the most promising complexes.
By integrating computational approaches like comparative molecular docking with experimental validation, researchers can accelerate the drug discovery process, optimize lead compounds more efficiently, and ultimately develop novel therapeutics with improved efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
